Bakuchicin
Description
a hepatoprotective compound of Psoralea corylifolia (Leguminosae); structure in first source
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
furo[2,3-f]chromen-7-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6O3/c12-10-4-2-8-9(14-10)3-1-7-5-6-13-11(7)8/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMUJHZNYHJMOHR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=O)O2)C3=C1C=CO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30196046 | |
| Record name | 7H-Furo(2,3-f)(1)benzopyran-7-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30196046 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4412-93-5 | |
| Record name | Bakuchicin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004412935 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 7H-Furo(2,3-f)(1)benzopyran-7-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30196046 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | BAKUCHICIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/79Z8P9F2HJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Bakuchicin natural source and biosynthesis
An In-depth Technical Guide to Bakuchicin: Natural Source and Biosynthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of this compound, a furanocoumarin found in the medicinal plant Psoralea corylifolia. It details its primary natural source, presents a putative biosynthetic pathway, and offers quantitative data on its yield and pharmacological activity. Furthermore, this document includes detailed experimental protocols for extraction, isolation, and key bioassays, supplemented with diagrams to illustrate complex processes and pathways.
Natural Source
This compound is a natural phytochemical primarily isolated from the seeds and fruits of the plant Psoralea corylifolia L., belonging to the Leguminosae family.[1][2][3] Commonly known as 'Babchi' or 'Bu Gu Zhi', this herb has a long history of use in traditional Indian (Ayurvedic) and Chinese medicine for treating a variety of ailments, particularly skin disorders like vitiligo, psoriasis, and leprosy.[2][4][5] While other compounds like the meroterpene bakuchiol and the furanocoumarin psoralen are more abundant, this compound is a notable constituent with distinct biological activities.[3][4]
Biosynthesis of this compound
The precise biosynthetic pathway of this compound has not been fully elucidated. However, as an angular furanocoumarin, its synthesis is proposed to follow the well-established phenylpropanoid and furanocoumarin pathways, sharing initial steps with related compounds like psoralen (a linear furanocoumarin) and angelicin (an angular furanocoumarin) also found in the Fabaceae and Apiaceae families.[6][7][8]
The putative pathway begins with the general phenylpropanoid pathway, starting from L-phenylalanine to produce umbelliferone, the central precursor for all furanocoumarins. The pathway then diverges into linear and angular branches, determined by the initial position of prenylation on the umbelliferone molecule. For angular furanocoumarins like this compound, prenylation occurs at the C8 position.
Key Putative Steps:
-
Phenylpropanoid Pathway: L-Phenylalanine is converted through a series of enzymatic reactions to 4-coumaroyl-CoA, which is then hydroxylated and cyclized to form umbelliferone.
-
Prenylation: A prenyltransferase (PT) enzyme catalyzes the attachment of a dimethylallyl pyrophosphate (DMAPP) group to the C8 position of umbelliferone, forming osthenol.[7]
-
Cyclization: The prenyl side chain of osthenol undergoes cyclization, catalyzed by a cytochrome P450 monooxygenase (columbianetin synthase), to form the dihydrofuran ring, yielding (+)-columbianetin.
-
Furan Ring Formation: Another cytochrome P450 enzyme, an angelicin synthase, catalyzes the cleavage of an isopropyl group from (+)-columbianetin to form the furan ring of angelicin.[1][6]
-
Final Modification to this compound: The final conversion from an angelicin-like precursor to this compound (8-oxo-8H-furo[2,3-f][1]benzopyran) would require further specific enzymatic modifications, the details of which are yet to be identified.
References
- 1. Two CYP71AJ enzymes function as psoralen synthase and angelicin synthase in the biosynthesis of furanocoumarins in Peucedanum praeruptorum Dunn - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Psoralea corylifolia L: Ethnobotanical, biological, and chemical aspects: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 4. mdpi.com [mdpi.com]
- 5. Psoralen - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Unveiling the Furanocoumarin Profile of Psoralea corylifolia: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth analysis of the furanocoumarin composition of Psoralea corylifolia, a plant of significant interest in traditional and modern medicine. Tailored for researchers, scientists, and drug development professionals, this document details the quantitative analysis of its major furanocoumarin constituents, outlines comprehensive experimental protocols for their extraction and quantification, and illustrates the key signaling pathways influenced by these bioactive compounds.
Core Furanocoumarin Composition
Psoralea corylifolia, commonly known as Babchi, is a rich source of various furanocoumarins, with psoralen and isopsoralen (also known as angelicin) being the most prominent.[1][2] These compounds are recognized for their significant biological activities, including their use in the treatment of skin disorders like psoriasis and vitiligo.[1] The concentrations of these furanocoumarins can vary depending on the part of the plant, with the seeds generally containing the highest amounts.[3]
Below is a summary of the quantitative data for the major furanocoumarins found in Psoralea corylifolia, compiled from various analytical studies.
| Furanocoumarin | Plant Part | Concentration (mg/g of dry weight) | Reference |
| Psoralen | Seeds | 0.74 - 2.62 | [2][4] |
| Isopsoralen (Angelicin) | Seeds | 0.47 | [2] |
| Psoralen | Seed Coat | 1.7 | [4] |
| Psoralen | Leaves | 1.0 | [4] |
| Psoralen | Cotyledons | 0.933 | [4] |
| Psoralen | Shoot | 0.345 | [4] |
| Psoralen | Endosperm | 0.31 | [4] |
| Psoralen | Root | 0.269 | [4] |
Experimental Protocols: Extraction and Quantification
The accurate quantification of furanocoumarins in Psoralea corylifolia is crucial for research and drug development. High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for this purpose.
Sample Preparation and Extraction
A standardized protocol for the extraction of furanocoumarins from Psoralea corylifolia seeds is as follows:
-
Grinding: The dried seeds of Psoralea corylifolia are finely powdered to increase the surface area for efficient extraction.
-
Solvent Extraction: The powdered material is typically extracted with a 70% ethanol solution.[2] The ratio of plant material to solvent is crucial and is often around 1:6 (w/v).
-
Reflux Extraction: The mixture is heated under reflux for a specified period, commonly 2 hours, to facilitate the extraction of the target compounds.[2] This process is usually repeated to ensure maximum yield.
-
Filtration and Concentration: The resulting extract is filtered to remove solid plant debris. The filtrate is then concentrated under vacuum using a rotary evaporator to obtain a crude extract.
HPLC Analysis
The following provides a typical HPLC methodology for the separation and quantification of psoralen and isopsoralen:
-
Chromatographic System: A standard HPLC system equipped with a C18 analytical column is generally used.
-
Mobile Phase: A gradient elution using a mixture of acetonitrile and water is a common mobile phase system.[2] The gradient is programmed to change over the course of the analysis to ensure good separation of the compounds.
-
Detection: A UV detector is used to monitor the eluent. The detection wavelength is typically set at 215 nm, 225 nm, or 275 nm to detect the furanocoumarins.[2]
-
Quantification: The quantification of each furanocoumarin is achieved by comparing the peak area in the sample chromatogram to a calibration curve generated using certified reference standards of the respective compounds.
Signaling Pathways Modulated by Psoralea corylifolia Furanocoumarins
The biological effects of furanocoumarins, particularly psoralen, are often mediated through their interaction with cellular signaling pathways, especially upon photoactivation by UVA light.
DNA Adduct Formation and Apoptosis
A primary mechanism of action for photoactivated psoralens is their ability to intercalate into DNA and form covalent adducts with pyrimidine bases. This interaction can lead to the inhibition of DNA replication and transcription, ultimately inducing apoptosis (programmed cell death).
Modulation of Inflammatory Pathways
Certain psoralen derivatives have been shown to exert anti-inflammatory effects by modulating key inflammatory signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. For instance, xanthotoxol, a psoralen derivative, can suppress the lipopolysaccharide (LPS)-induced phosphorylation of IκBα, p38 MAPK, and JNK in macrophage cells. This inhibition leads to a decrease in the production of pro-inflammatory mediators like prostaglandin E2 (PGE2), IL-6, and IL-1β.
This technical guide serves as a foundational resource for professionals engaged in the study and application of Psoralea corylifolia. The provided data and protocols are intended to support further research into the therapeutic potential of its furanocoumarin constituents.
References
- 1. Quantitative Analysis of Psoralea corylifolia Linne and its Neuroprotective and Anti-Neuroinflammatory Effects in HT22 Hippocampal Cells and BV-2 Microglia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchwithrutgers.com [researchwithrutgers.com]
- 3. Mechanisms of Psoralen Action in the Skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. greenpharmacy.info [greenpharmacy.info]
An In-depth Technical Guide to the In Vitro Mechanism of Action of Bakuchicin
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro mechanisms of action of Bakuchicin, a furanocoumarin derived from the seeds of Psoralea corylifolia. The document synthesizes current scientific findings, presenting quantitative data, detailed experimental protocols, and visual representations of key signaling pathways. Given the structural similarity and related research, relevant mechanisms of the meroterpene phenol Bakuchiol are also discussed to provide a broader context for potential therapeutic applications.
Data Presentation: Quantitative In Vitro Bioactivity of this compound and Bakuchiol
The following tables summarize the key quantitative data from in vitro studies on this compound and Bakuchiol, focusing on their anti-inflammatory and anti-cancer properties.
Table 1: Inhibitory Activity of this compound on Cytochrome P450 Isoforms
| Target Enzyme | Cell System | Substrate | Inhibition Metric | Value (µM) | Inhibition Type | Reference |
| CYP1A (pooled) | Human Liver Microsomes (HLMs) | Phenacetin | IC₅₀ | 0.43 | - | [1] |
| CYP1A1 | Recombinant Human | Phenacetin | Kᵢ | 0.11 | Competitive | [1] |
| CYP1A2 | Recombinant Human | Phenacetin | Kᵢ | 0.32 | Competitive | [1] |
Table 2: Anti-proliferative and Apoptotic Effects of Bakuchiol on Breast Cancer Cells
| Cell Line | Treatment Duration | Effect | Metric | Concentration (µg/mL) | Observation | Reference |
| MCF-7 | 24h, 48h, 72h | Inhibition of Proliferation | IC₅₀ | Not explicitly stated, but significant inhibition >2 µg/mL | Dose- and time-dependent inhibition | [2] |
| MDA-MB-231 | 24h, 48h, 72h | Inhibition of Proliferation | IC₅₀ | Not explicitly stated, but significant inhibition >2 µg/mL | Dose- and time-dependent inhibition | [2] |
| MCF-7 | 24h | S Phase Arrest | - | 4, 7, 10 | Significant increase in S phase population | [3] |
| MDA-MB-231 | 24h | S Phase Arrest | - | Not specified | Induced S phase arrest | [3] |
| MCF-7 | 24h | Apoptosis Induction | - | 0, 4, 7, 10 | Increased apoptotic bodies and Annexin V positive cells | [4] |
| MCF-7 | Not specified | Disruption of Mitochondrial Membrane Potential | - | Not specified | Observed with JC-1 staining | [4] |
Core Mechanisms of Action and Signaling Pathways
This compound and Bakuchiol exert their effects through multiple signaling pathways, primarily impacting inflammation and cancer cell proliferation.
Anti-inflammatory Effects of this compound
In human keratinocytes (HaCaT cells), this compound has been shown to suppress inflammatory responses induced by TNF-α and IFN-γ. This is achieved through the inhibition of two key signaling pathways:
-
NF-κB Signaling: this compound prevents the nuclear translocation of the p65 subunit of NF-κB.
-
STAT1 Signaling: It also inhibits the phosphorylation of STAT1.
The inhibition of these pathways leads to a downstream reduction in the expression of pro-inflammatory cytokines and chemokines.
Caption: this compound inhibits NF-κB and STAT1 signaling pathways in keratinocytes.
Anti-Cancer Effects of Bakuchiol
Studies on Bakuchiol in breast cancer cell lines (MCF-7 and MDA-MB-231) have elucidated its role in inducing cell cycle arrest and apoptosis.
-
S-Phase Arrest: High doses of Bakuchiol (>2 µg/ml) induce S-phase arrest. This is associated with the upregulation of ATM, P-Cdc2 (Tyr15), Myt1, P-Wee1 (Ser642), and p21, and the downregulation of Cyclin B1. This suggests that Bakuchiol blocks the activation of Cdc2, a key regulator of the G2/M transition.[3]
-
Apoptosis Induction: Bakuchiol induces apoptosis through the intrinsic mitochondrial pathway. This is evidenced by the disruption of the mitochondrial membrane potential and the increased expression of pro-apoptotic proteins from the Caspase and Bcl-2 families, such as cleaved Caspase 7, cleaved Caspase 9, cleaved PARP, Bak, Bax, and Bim.[4]
Caption: Bakuchiol induces S phase arrest and apoptosis in breast cancer cells.
Experimental Protocols
This section provides detailed methodologies for the key in vitro experiments cited in this guide.
Protocol 1: Western Blot Analysis for STAT1 and NF-κB in HaCaT Cells
This protocol is adapted from the methodology used to assess the effect of this compound on STAT1 and NF-κB signaling in TNF-α and IFN-γ stimulated HaCaT cells.[5]
1. Cell Culture and Treatment:
-
Seed HaCaT cells in 6-well plates at a density of 1 x 10⁶ cells/well.
-
Culture overnight in a suitable medium (e.g., DMEM with 10% FBS).
-
Pretreat cells with this compound (e.g., 10 µM) or a vehicle control for 1 hour.
-
Stimulate the cells with TNF-α (10 ng/mL) and IFN-γ (10 ng/mL) for 15 minutes.
2. Protein Extraction:
-
Wash cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
For nuclear and cytoplasmic fractions, use a nuclear extraction kit according to the manufacturer's instructions.
-
Determine protein concentration using a BCA protein assay.
3. SDS-PAGE and Electrotransfer:
-
Load equal amounts of protein (20-30 µg) onto a 10% SDS-polyacrylamide gel.
-
Perform electrophoresis to separate proteins by size.
-
Transfer the separated proteins to a PVDF membrane.
4. Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C. Recommended primary antibodies: anti-p-STAT1, anti-STAT1, anti-NF-κB p65, anti-IκBα, anti-β-actin, and anti-Lamin B1.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
5. Detection:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify band intensities using densitometry software, normalizing to loading controls (β-actin for whole-cell lysates, Lamin B1 for nuclear fractions).
Caption: Workflow for Western Blot Analysis.
Protocol 2: CYP1A Inhibition Assay
This protocol describes the methodology to determine the inhibitory effect of this compound on CYP1A1 and CYP1A2 activity.[1]
1. Reaction Mixture Preparation:
-
Prepare a reaction mixture containing human liver microsomes (or recombinant CYP1A1/CYP1A2), a NADPH generating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase), and potassium phosphate buffer (pH 7.4).
-
Add various concentrations of this compound or a vehicle control.
2. Incubation:
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding the probe substrate (e.g., phenacetin for CYP1A).
-
Incubate at 37°C for a specified time (e.g., 30 minutes).
3. Reaction Termination and Sample Preparation:
-
Terminate the reaction by adding a stopping solution (e.g., ice-cold acetonitrile).
-
Centrifuge the samples to pellet the protein.
-
Collect the supernatant for analysis.
4. LC-MS/MS Analysis:
-
Analyze the formation of the metabolite (e.g., acetaminophen from phenacetin) using a validated LC-MS/MS method.
5. Data Analysis:
-
Calculate the rate of metabolite formation.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
For kinetic analysis (Kᵢ determination), perform the assay with multiple substrate and inhibitor concentrations and analyze the data using Lineweaver-Burk plots.
Caption: Workflow for CYP Inhibition Assay.
Protocol 3: Cell Cycle Analysis by Propidium Iodide Staining
This protocol is a general method for analyzing the cell cycle distribution of Bakuchiol-treated breast cancer cells using propidium iodide (PI) staining and flow cytometry.[6][7]
1. Cell Seeding and Treatment:
-
Seed MCF-7 or MDA-MB-231 cells in 6-well plates.
-
Treat cells with various concentrations of Bakuchiol (e.g., 4, 7, 10 µg/mL) for 24 hours.
2. Cell Harvesting and Fixation:
-
Harvest cells by trypsinization.
-
Wash the cells with PBS.
-
Fix the cells by adding ice-cold 70% ethanol dropwise while vortexing.
-
Incubate at 4°C for at least 30 minutes.
3. Staining:
-
Centrifuge the fixed cells and wash twice with PBS.
-
Resuspend the cell pellet in a staining solution containing propidium iodide (50 µg/mL) and RNase A (100 µg/mL) in PBS.
-
Incubate at room temperature for 15-30 minutes in the dark.
4. Flow Cytometry:
-
Analyze the stained cells using a flow cytometer.
-
Acquire data for at least 10,000 events per sample.
-
Use software (e.g., FlowJo, ModFit) to analyze the DNA content histograms and determine the percentage of cells in G0/G1, S, and G2/M phases.
Protocol 4: Apoptosis Assay by Annexin V-FITC and Propidium Iodide Staining
This protocol details the detection of apoptosis in Bakuchiol-treated breast cancer cells.[8][9]
1. Cell Culture and Treatment:
-
Seed MCF-7 cells in 6-well plates.
-
Treat with desired concentrations of Bakuchiol for 24 hours.
2. Cell Staining:
-
Harvest both adherent and floating cells.
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and propidium iodide to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
3. Flow Cytometry Analysis:
-
Analyze the stained cells by flow cytometry within one hour.
-
Annexin V-FITC positive, PI negative cells are in early apoptosis.
-
Annexin V-FITC positive, PI positive cells are in late apoptosis or necrosis.
-
Annexin V-FITC negative, PI negative cells are live cells.
Protocol 5: Measurement of Mitochondrial Membrane Potential (ΔΨm) with JC-1
This protocol describes the use of the JC-1 dye to assess changes in mitochondrial membrane potential in Bakuchiol-treated cells.[10][11][12]
1. Cell Preparation and Treatment:
-
Culture cells (e.g., MCF-7) in a suitable format (e.g., 6-well plate or 96-well black plate).
-
Treat the cells with Bakuchiol for the desired time. Include a positive control for mitochondrial depolarization (e.g., CCCP).
2. JC-1 Staining:
-
Prepare a JC-1 working solution (typically 1-10 µM) in pre-warmed cell culture medium.
-
Remove the treatment medium and add the JC-1 staining solution to the cells.
-
Incubate for 15-30 minutes at 37°C in a CO₂ incubator.
3. Analysis:
-
For Flow Cytometry: Harvest the cells, wash with assay buffer, and analyze immediately. Healthy cells with high ΔΨm will show red fluorescence (J-aggregates), while apoptotic cells with low ΔΨm will show green fluorescence (JC-1 monomers).
-
For Fluorescence Microscopy: Observe the stained cells under a fluorescence microscope with appropriate filters for red and green fluorescence.
-
For Plate Reader: Measure the fluorescence intensity at Ex/Em wavelengths for both J-aggregates (e.g., 560/595 nm) and JC-1 monomers (e.g., 485/535 nm). The ratio of red to green fluorescence is indicative of the mitochondrial membrane potential.
Conclusion
The in vitro evidence demonstrates that this compound possesses significant anti-inflammatory and enzyme-inhibitory properties. Its ability to modulate the NF-κB and STAT1 pathways in keratinocytes suggests its potential as a therapeutic agent for inflammatory skin conditions. Furthermore, its competitive inhibition of CYP1A enzymes highlights a potential for drug-herb interactions and a role in chemoprevention. The related compound, Bakuchiol, exhibits potent anti-cancer activity by inducing S-phase arrest and apoptosis in breast cancer cells, providing a strong rationale for further investigation into the anti-cancer potential of this compound itself. The detailed protocols and pathway diagrams provided in this guide offer a robust framework for researchers to further explore the multifaceted mechanisms of action of this compound and its derivatives in drug discovery and development.
References
- 1. Analysis of the Mitochondrial Membrane Potential Using the Cationic JC-1 Dyeas a Sensitive Fluorescent Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Mechanistic Study of Bakuchiol-Induced Anti-breast Cancer Stem Cell and in Vivo Anti-metastasis Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 7. ucl.ac.uk [ucl.ac.uk]
- 8. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 9. researchgate.net [researchgate.net]
- 10. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 11. 101.200.202.226 [101.200.202.226]
- 12. Video: A Flow Cytometry-based Assay for Measuring Mitochondrial Membrane Potential in Cardiac Myocytes After Hypoxia/Reoxygenation [jove.com]
biological activity of Bakuchicin extracts
An In-depth Technical Guide on the Biological Activity of Bakuchicin
Introduction
This compound, a furanocoumarin compound isolated from the fruits of Psoralea corylifolia, has garnered significant attention within the scientific community for its diverse pharmacological effects.[1] Psoralea corylifolia, a medicinal herb with a long history of use in traditional Chinese and Ayurvedic medicine, is recognized for its therapeutic applications against various ailments, including vitiligo, skin rashes, and inflammatory conditions.[1][2][3] This technical guide provides a comprehensive overview of the biological activities of this compound, focusing on its anti-inflammatory, anticancer, and antimicrobial properties. The information is tailored for researchers, scientists, and drug development professionals, with a focus on quantitative data, detailed experimental protocols, and the elucidation of underlying molecular mechanisms through signaling pathway diagrams.
Anti-inflammatory Activity
This compound has demonstrated significant anti-inflammatory effects in various in vitro and in vivo models. Its mechanisms of action primarily involve the suppression of pro-inflammatory cytokines and the modulation of key inflammatory signaling pathways.
In Vivo Studies in Atopic Dermatitis Models
In a study utilizing a murine model of atopic dermatitis (AD), intragastric administration of this compound was shown to attenuate AD-like skin inflammation.[1][4] The symptoms, including ear thickness, erythema, and keratosis, were significantly reduced.[1][4] Furthermore, this compound treatment led to a decrease in the thickness of the auricular epidermal and dermal layers and attenuated the infiltration of eosinophils and mast cells.[1][4]
Table 1: Effects of this compound on Atopic Dermatitis Markers in a Murine Model
| Parameter | Effect of this compound Administration | Reference |
| Ear Thickness | Reduction | [1][4] |
| Erythema | Reduction | [1][4] |
| Keratosis | Reduction | [1][4] |
| Epidermal and Dermal Thickness | Reversal of increases | [1][4] |
| Eosinophil and Mast Cell Infiltration | Attenuation | [1][4] |
| Serum IgE and IgG2a Levels | Reduction | [1][4] |
In Vitro Studies in Keratinocytes and Macrophages
In vitro experiments using HaCaT keratinocytes activated by tumor necrosis factor-α (TNF-α) and interferon-γ (IFN-γ) revealed that this compound suppressed the expression of T-helper 2 (Th2) genes and pro-inflammatory cytokines and chemokines.[1][4] Specifically, it was found to inhibit the phosphorylation of STAT-1 and the nuclear translocation of NF-κB.[1][4] In lipopolysaccharide (LPS)-stimulated macrophages, this compound suppressed nitric oxide production and the expression of pro-inflammatory cytokines.[5]
Table 2: In Vitro Anti-inflammatory Effects of this compound
| Cell Line | Stimulant | Measured Parameter | Effect of this compound | Reference |
| HaCaT Keratinocytes | TNF-α and IFN-γ | Th2 Gene Expression | Suppression | [1][4] |
| HaCaT Keratinocytes | TNF-α and IFN-γ | Pro-inflammatory Cytokines/Chemokines | Suppression | [1][4] |
| HaCaT Keratinocytes | TNF-α and IFN-γ | STAT-1 Phosphorylation | Suppression | [1][4] |
| HaCaT Keratinocytes | TNF-α and IFN-γ | NF-κB Nuclear Translocation | Suppression | [1][4] |
| Macrophages | LPS | Nitric Oxide Production | Suppression | [5] |
| Macrophages | LPS | Pro-inflammatory Cytokine Expression | Suppression | [5] |
Signaling Pathways in Anti-inflammatory Action
dot
Caption: this compound inhibits NF-κB and STAT1 signaling pathways.
Experimental Protocols
Induction of Atopic Dermatitis-like Skin Inflammation in Mice: Female BALB/c mice are sensitized by applying 2,4-dinitrochlorobenzene (DNCB) and Dermatophagoides farinae (house dust mite) extract (DFE) to their ears for a period of 4 weeks.[1][4] this compound is administered intragastrically during the induction period.[1][4] Clinical symptoms such as ear thickness, erythema, and keratosis are monitored.[1][4] Histological analysis of ear tissue is performed to assess epidermal/dermal thickness and immune cell infiltration.[1][4] Serum levels of total and DFE-specific IgE and IgG2a are measured by ELISA.[1][4]
Cell Culture and Stimulation: Human keratinocyte (HaCaT) cells are cultured under standard conditions.[4] To induce an inflammatory response, cells are pretreated with this compound for 1 hour, followed by stimulation with TNF-α and IFN-γ (e.g., 10 ng/mL each) for specified durations (e.g., 6 hours for gene expression analysis, 15 hours for protein level analysis).[4]
Quantitative Real-Time PCR (qPCR): Total RNA is extracted from cells or tissues, and cDNA is synthesized. qPCR is performed to measure the gene expression levels of pro-inflammatory cytokines (e.g., IL-4, IL-13, IL-1β, IL-6), chemokines (e.g., CXCL-1, CCL-17), and other relevant markers.[4]
Enzyme-Linked Immunosorbent Assay (ELISA): Protein levels of cytokines and chemokines in cell culture supernatants or serum are quantified using specific ELISA kits according to the manufacturer's instructions.[4]
Western Blot Analysis: Cell lysates are prepared, and protein concentrations are determined. Proteins are separated by SDS-PAGE, transferred to a membrane, and probed with primary antibodies against target proteins (e.g., STAT-1, phospho-STAT-1, NF-κB). Following incubation with secondary antibodies, protein bands are visualized and quantified.[4]
Anticancer Activity
This compound has been identified as an inhibitor of topoisomerase II, an enzyme crucial for DNA replication.[6][7] This mechanism suggests its potential as an anticancer agent.
Mechanism of Action
The primary anticancer mechanism attributed to this compound is the inhibition of DNA topoisomerase II.[6][7] This enzyme is essential for resolving DNA topological problems during replication, transcription, and chromosome segregation. Its inhibition leads to DNA damage and ultimately triggers apoptosis in cancer cells.
dot
Caption: this compound induces apoptosis by inhibiting Topoisomerase II.
Experimental Protocols
Topoisomerase II Inhibition Assay: The inhibitory effect of this compound on topoisomerase II can be assessed using commercially available kits. These assays typically measure the relaxation of supercoiled plasmid DNA by the enzyme. The reaction is performed in the presence and absence of this compound, and the different DNA topoisomers are resolved by agarose gel electrophoresis. Inhibition is observed as a decrease in the amount of relaxed DNA.
Antimicrobial Activity
Extracts of Psoralea corylifolia containing this compound have shown significant inhibitory activity against various bacteria.
Antibacterial Spectrum
Studies have demonstrated that this compound-containing extracts are effective against both Gram-positive and Gram-negative bacteria.[3] Notably, significant inhibition has been observed against Shigella sonnei and Shigella flexneri.[3]
Table 3: Antibacterial Activity of Psoralea corylifolia Extracts
| Bacterial Strain | Type | Activity | Reference |
| Shigella sonnei | Gram-negative | Significant Inhibition | [3] |
| Shigella flexneri | Gram-negative | Significant Inhibition | [3] |
| Staphylococcus aureus | Gram-positive | Promising Activity | [3] |
Note: The cited study evaluated compounds extracted from P. corylifolia, including psoralidin and this compound, showing a range of activities against different bacteria.
Experimental Protocols
Disc Diffusion Assay: The antimicrobial activity of this compound extracts can be evaluated using the disc diffusion method. Sterile filter paper discs are impregnated with known concentrations of the extract (e.g., 200–400 µ g/disc ) and placed on agar plates previously inoculated with the test microorganism.[3] The plates are incubated, and the diameter of the zone of inhibition around each disc is measured. A standard antibiotic (e.g., Kanamycin) is used as a positive control.[3]
Minimum Inhibitory Concentration (MIC) Determination: The MIC, the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism, can be determined using broth microdilution or agar dilution methods. Serial dilutions of the this compound extract are prepared in a liquid or solid growth medium, which is then inoculated with the test microorganism. The MIC is determined after a suitable incubation period.
Conclusion
This compound, a key bioactive constituent of Psoralea corylifolia, exhibits a remarkable spectrum of biological activities, including potent anti-inflammatory, anticancer, and antimicrobial effects. Its ability to modulate critical signaling pathways such as NF-κB and STAT1 underscores its therapeutic potential for inflammatory disorders like atopic dermatitis. Furthermore, its role as a topoisomerase II inhibitor provides a mechanistic basis for its exploration in cancer therapy. The antimicrobial properties of this compound further expand its potential applications. This guide provides a foundational understanding for researchers and drug development professionals to further investigate and harness the therapeutic potential of this compound. Future studies should focus on elucidating its pharmacokinetic and pharmacodynamic profiles and conducting clinical trials to validate its efficacy and safety in human subjects.
References
- 1. This compound attenuates atopic skin inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Psoralea corylifolia L: Ethnobotanical, biological, and chemical aspects: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound alleviates ovalbumin-induced allergic asthma by regulating M2 macrophage polarization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Bakuchiol, a natural constituent and its pharmacological benefits - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
An In-depth Technical Guide to Bakuchicin: Properties, Biological Activities, and Experimental Frameworks
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Bakuchicin, a furanocoumarin isolated from Psoralea corylifolia. It delineates its physicochemical properties, including its CAS number and molecular weight, and distinguishes it from its well-known isomer, Angelicin. The document delves into the significant anti-inflammatory properties of this compound, particularly in the context of dermatological and respiratory conditions, and outlines the core signaling pathways it modulates, such as NF-κB and STAT-1. Furthermore, this guide presents a summary of its effects on macrophage polarization. Included are generalized experimental protocols and conceptual frameworks for investigating the biological activities of this compound, designed to serve as a foundational resource for future research and drug development endeavors.
Introduction
This compound is a naturally occurring furanocoumarin found in the seeds of Psoralea corylifolia, a plant with a long history of use in traditional medicine.[1] While often discussed in the context of other bioactive compounds from this plant, such as bakuchiol and the isomeric furanocoumarin angelicin, this compound possesses its own distinct chemical identity and biological activity profile. This guide aims to provide a detailed technical resource on this compound for the scientific community, focusing on its chemical properties, mechanism of action, and methodologies for its study.
Physicochemical Properties
This compound is structurally an angular furanocoumarin. It is crucial to distinguish this compound from its linear isomer, Angelicin, as their structural differences underpin their distinct biological activities.
| Property | This compound | Angelicin |
| CAS Number | 4412-93-5 | 523-50-2 |
| Molecular Formula | C₁₁H₆O₃ | C₁₁H₆O₃ |
| Molecular Weight | 186.17 g/mol | 186.17 g/mol |
| IUPAC Name | furo[2,3-f]chromen-7-one | 2H-Furo[2,3-h]chromen-2-one |
| Synonyms | Allopsoralen | Isopsoralen |
Biological Activities and Signaling Pathways
Current research on this compound primarily highlights its potent anti-inflammatory effects, particularly in models of atopic dermatitis and allergic asthma.
Anti-inflammatory Effects in Atopic Dermatitis
In preclinical models of atopic dermatitis, this compound has been shown to alleviate key symptoms such as erythema, keratosis, and ear thickness.[1] Its mechanism of action in this context involves the suppression of pro-inflammatory cytokines and chemokines, including IL-4, IL-13, IL-31, IL-1β, and IL-6.[1]
The signaling pathways implicated in these effects are:
-
NF-κB Pathway: this compound inhibits the nuclear translocation of NF-κB in activated keratinocytes, a critical step in the inflammatory cascade.[1]
-
STAT-1 Pathway: It also suppresses the phosphorylation of STAT-1, another key transcription factor involved in inflammatory responses.[1]
Regulation of Macrophage Polarization in Allergic Asthma
This compound has also been investigated for its role in allergic asthma, where it influences macrophage polarization. It has been shown to suppress IL-4-induced M2 macrophage polarization, which is a key feature of the Th2-mediated inflammatory response in asthma. This effect is associated with the inhibition of M2 marker expression.
Comparative Biological Activities of Furanocoumarin Isomers
While this guide focuses on this compound, it is valuable for researchers to be aware of the distinct biological activities of its isomer, Angelicin.
| Biological Activity | This compound (CAS 4412-93-5) | Angelicin (CAS 523-50-2) |
| Primary Focus | Anti-inflammatory (Atopic Dermatitis, Asthma) | Anti-cancer, Anti-viral, Anti-inflammatory |
| Key Signaling Pathways | NF-κB, STAT-1, M2 Macrophage Polarization | Apoptosis (Intrinsic Caspase Pathway), NF-κB, MAPK (p38, JNK) |
| Reported Effects | Reduces inflammatory cytokines, suppresses Th2 responses. | Induces apoptosis in cancer cells, inhibits viral replication. |
Methodologies for a this compound Research Program
The following section outlines generalized experimental protocols that can be adapted for the investigation of this compound's biological effects.
General Workflow for In Vitro and In Vivo Analysis
In Vivo Model of Atopic Dermatitis
-
Model: Induction of atopic dermatitis-like skin inflammation in BALB/c mice.
-
Inducing Agents: Topical application of 2,4-dinitrochlorobenzene (DNCB) and Dermatophagoides farinae (house dust mite) extract.
-
Administration: Intragastric administration of this compound.
-
Parameters to Measure:
-
Macroscopic: Ear thickness, erythema, keratosis.
-
Histological: Epidermal and dermal thickness, eosinophil and mast cell infiltration.
-
Molecular: Gene expression of Th2 cytokines and pro-inflammatory mediators in ear tissue (via qPCR).
-
Serological: Total and DFE-specific IgE and IgG2a levels in sera (via ELISA).
-
In Vitro Keratinocyte Inflammation Model
-
Cell Line: Human keratinocyte cell line (e.g., HaCaT).
-
Stimulation: Activation with TNF-α and IFN-γ to mimic an inflammatory environment.
-
Treatment: Pre-treatment with varying concentrations of this compound.
-
Analysis:
-
Gene Expression: Measurement of pro-inflammatory cytokine and chemokine mRNA levels using qPCR.
-
Protein Secretion: Quantification of secreted cytokines and chemokines in the cell culture supernatant by ELISA.
-
Signaling Pathway Analysis: Assessment of STAT-1 phosphorylation and NF-κB nuclear translocation by Western blotting and immunofluorescence, respectively.
-
In Vitro Macrophage Polarization Assay
-
Cells: Bone marrow-derived macrophages (BMDMs).
-
Polarization: Induction of M2 polarization using IL-4.
-
Treatment: Co-treatment with this compound.
-
Analysis:
-
Gene Expression: Quantification of M2 macrophage marker genes (e.g., Arginase-1, Fizz-1) by qPCR.
-
Protein Expression: Analysis of M2 marker protein levels by Western blotting or flow cytometry.
-
Conclusion and Future Directions
This compound is a promising furanocoumarin with well-defined anti-inflammatory properties. Its mechanisms of action, centered around the inhibition of key inflammatory pathways like NF-κB and STAT-1, and its ability to modulate macrophage polarization, make it a compelling candidate for further investigation in the context of inflammatory skin and respiratory diseases. Future research should focus on elucidating its detailed pharmacokinetic and pharmacodynamic profiles, exploring its therapeutic potential in other inflammatory conditions, and conducting comprehensive safety and toxicology studies. The experimental frameworks provided in this guide offer a solid foundation for researchers to build upon in their exploration of this intriguing natural compound.
References
A Comprehensive Technical Guide on the Preliminary Pharmacological Screening of Bakuchicin
For Researchers, Scientists, and Drug Development Professionals
Introduction: Bakuchicin is a furanocoumarin compound isolated from the seeds of Psoralea corylifolia, a plant with a long history of use in traditional Eastern medicine for treating various ailments, including skin diseases like vitiligo and rashes.[1][2] Preliminary pharmacological studies have begun to scientifically validate its therapeutic potential, particularly in the realms of inflammation and infection.[1] This technical guide provides an in-depth overview of the initial pharmacological screening of this compound, summarizing key quantitative data, detailing experimental methodologies, and visualizing complex pathways and workflows to support further research and development.
Anti-inflammatory and Immunomodulatory Activity
This compound has demonstrated significant anti-inflammatory effects in both in vivo and in vitro models.[1][3] Its mechanism of action appears to involve the modulation of key inflammatory signaling pathways and the suppression of pro-inflammatory mediators.
Summary of Anti-inflammatory Effects
The primary anti-inflammatory activities of this compound are summarized below. The data is derived from studies on atopic dermatitis and allergic asthma models.
| Model System | Key Findings | Specific Mediators/Markers Suppressed | Reference |
| In Vivo: Atopic Dermatitis (AD) Mouse Model | Attenuated AD symptoms (reduced ear thickness, erythema, keratosis); Reduced epidermal and dermal thickening; Attenuated eosinophil and mast cell infiltration. | Cytokines: IL-4, IL-13, IL-31, IL-1β, IL-6Chemokines: CXCL-1, CCL-17Immunoglobulins: Total and DFE-specific IgE, IgG2a | [1][4] |
| In Vitro: Activated Human Keratinocytes (HaCaT cells) | Suppressed gene expression of pro-inflammatory cytokines and chemokines; Inhibited key signaling pathways. | Signaling Proteins: Suppressed STAT-1 phosphorylation and nuclear translocation of NF-κB. | [1][4] |
| In Vivo: Allergic Asthma Mouse Model | Alleviated histological changes and mast cell infiltration; Reduced levels of eosinophil peroxidase and β-hexosaminidase. | Immune Cells: Reduced Th2 responses and M2 macrophage populations. | [3] |
| In Vitro: LPS-Stimulated Macrophages | Suppressed nitric oxide production and the expression of pro-inflammatory cytokines. | Inflammatory Mediators: Nitric Oxide (NO)Cytokines: (Unspecified pro-inflammatory cytokines) | [3] |
Experimental Protocols for Anti-inflammatory Screening
-
Model Induction: Female BALB/c mice are sensitized by exposing their ears to a combination of 2,4-dinitrochlorobenzene (DNCB) and Dermatophagoides farinae (house dust mite) extract (DFE) over a period of four weeks to induce AD-like skin inflammation.[1]
-
Treatment Protocol: Following sensitization, a cohort of mice receives intragastric administration of this compound at specified doses for the duration of the study. A control group receives the vehicle, and a positive control group may receive a standard anti-inflammatory drug like dexamethasone.[4]
-
Assessment of Inflammation:
-
Macroscopic Evaluation: Ear thickness is measured regularly using a caliper. Symptoms like erythema (redness) and keratosis (scaling) are visually scored.[1]
-
Histological Analysis: At the end of the experiment, ear tissues are excised, fixed, sectioned, and stained (e.g., with Hematoxylin and Eosin for morphology, Toluidine Blue for mast cells). This allows for the quantification of epidermal/dermal thickness and the infiltration of immune cells like eosinophils and mast cells.[1]
-
Immunological Analysis: Blood serum is collected to measure the levels of total and DFE-specific immunoglobulins (IgE, IgG2a) using ELISA.[1] Ear tissue homogenates are used to measure the gene expression of cytokines and chemokines via qPCR.[1][4]
-
-
Cell Culture and Stimulation: Human keratinocyte cell line (HaCaT) is cultured under standard conditions. To mimic an inflammatory state, the cells are stimulated with a combination of Tumor Necrosis Factor-alpha (TNF-α) and Interferon-gamma (IFN-γ), typically at concentrations of 10 ng/mL each.[1][4]
-
Treatment: Cells are pre-treated with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) for 1 hour before the addition of TNF-α and IFN-γ.[4]
-
Analysis of Inflammatory Markers:
-
Gene Expression: After 6 hours of stimulation, total RNA is extracted from the cells. The expression levels of pro-inflammatory cytokine and chemokine genes are quantified using quantitative real-time PCR (qPCR).[4]
-
Protein Secretion: After 15 hours of stimulation, the cell culture supernatant is collected to measure the secreted levels of cytokines and chemokines using Enzyme-Linked Immunosorbent Assay (ELISA).[4]
-
-
Signaling Pathway Analysis: To determine the mechanism of action, cellular lysates are analyzed. The phosphorylation status of key signaling proteins like STAT-1 and the cellular localization (nuclear vs. cytoplasmic) of transcription factors like NF-κB are assessed using Western Blotting or immunofluorescence.[1]
Visualizations: Pathways and Workflows
Caption: Anti-inflammatory signaling pathway inhibited by this compound.
Caption: Experimental workflow for the in vivo atopic dermatitis model.
Antimicrobial and Antitumor Screening (Data from Bakuchiol)
While specific quantitative data for this compound's antimicrobial and antitumor activities are limited in the reviewed literature, extensive screening has been performed on Bakuchiol, a closely related meroterpene from the same plant source, Psoralea corylifolia.[5][6][7] The methodologies and findings for Bakuchiol provide a strong rationale and framework for the future screening of this compound.
Summary of Bakuchiol's Bioactivity
| Activity Type | Target | Metric | Value | Reference |
| Antimicrobial | Staphylococcus aureus | MIC | 2 µg/mL | [5] |
| Staphylococcus aureus | MBC | 8 µg/mL | [5] | |
| S. aureus (Ciprofloxacin-Resistant) | MIC | 2 µg/mL | [5] | |
| S. aureus Biofilm | MBIC₅₀ | 0.956 µg/mL | [5] | |
| Oral Microorganisms (S. mutans, P. gingivalis, etc.) | MIC | 1 - 4 µg/mL | [8][9] | |
| Oral Microorganisms (S. mutans, P. gingivalis, etc.) | Sterilizing Conc. (15 min) | 5 - 20 µg/mL | [8][9] | |
| Antitumor | Human Breast Cancer (T-47D cell line) | IC₅₀ | 2.89 x 10⁻⁵ mol/L (28.9 µM) | [7][10] |
| Human Breast Cancer (MDA-MB-231 cell line) | IC₅₀ | 8.29 x 10⁻³ mol/L (8290 µM) | [7][10] |
-
MIC: Minimum Inhibitory Concentration
-
MBC: Minimum Bactericidal Concentration
-
MBIC₅₀: Minimum Biofilm Inhibitory Concentration (50%)
-
IC₅₀: Half-maximal Inhibitory Concentration
Experimental Protocols for Screening
-
Broth Microdilution Assay (for MIC):
-
A two-fold serial dilution of the test compound (e.g., this compound) is prepared in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).
-
Each well is inoculated with a standardized suspension of the target microorganism (e.g., S. aureus at ~5 x 10⁵ CFU/mL).
-
Positive (microorganism, no compound) and negative (broth only) controls are included.
-
The plate is incubated at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[5]
-
-
Minimum Bactericidal Concentration (MBC) Assay:
-
Following the MIC determination, an aliquot from each well showing no visible growth is sub-cultured onto an agar plate.
-
The plates are incubated at 37°C for 24 hours.
-
The MBC is defined as the lowest concentration that results in a ≥99.9% reduction in the initial inoculum count.[5]
-
-
MTT Cell Proliferation Assay:
-
Cell Seeding: Human tumor cell lines (e.g., T-47D, MDA-MB-231) are seeded into 96-well plates at a specific density and allowed to adhere overnight.
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compound. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The cells are incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan.
-
Solubilization: The medium is removed, and a solubilizing agent (like DMSO or isopropanol) is added to dissolve the formazan crystals.
-
Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The percentage of cell viability is calculated relative to the control, and the IC₅₀ value is determined from the dose-response curve.[10]
-
Overall Pharmacological Screening Strategy
The preliminary screening of a natural product like this compound follows a logical progression from broad activity assessment to more focused mechanistic studies.
Caption: Logical workflow for the pharmacological screening of this compound.
Conclusion and Future Directions
Preliminary pharmacological screening reveals that this compound is a promising bioactive compound with potent anti-inflammatory and immunomodulatory properties.[1][3] Studies on the related compound Bakuchiol suggest that this compound may also possess significant antimicrobial and antitumor activities, which warrants direct investigation.[5][7]
Future research should focus on:
-
Direct Antimicrobial and Antitumor Screening: Conducting comprehensive MIC/MBC and IC₅₀ studies specifically for this compound against a broad panel of pathogens and cancer cell lines.
-
Antioxidant Capacity: Quantifying the antioxidant activity of this compound using established assays like DPPH, ABTS, and ORAC.
-
Pharmacokinetic Profiling: Investigating the absorption, distribution, metabolism, and excretion (ADME) of this compound to understand its bioavailability and in vivo behavior.[11]
-
Target Identification: Elucidating the precise molecular targets and signaling pathways modulated by this compound to fully understand its mechanism of action.
This technical guide provides a foundational framework of the data and methodologies essential for advancing this compound from a traditional remedy to a scientifically validated therapeutic candidate.
References
- 1. This compound attenuates atopic skin inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 3. This compound alleviates ovalbumin-induced allergic asthma by regulating M2 macrophage polarization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Pharmacological Evaluation of Bakuchiol From Psoralea corylifolia L. as Potent Antimicrobial Agent Against Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. In Vitro Antimicrobial Activities of Bakuchiol against Oral Microorganisms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In vitro antimicrobial activities of bakuchiol against oral microorganisms. | Sigma-Aldrich [sigmaaldrich.com]
- 10. [Vitro antitumor activity and synthesis of the key intermediate of bakuchiol] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Investigation of pharmacokinetic parameters of this compound isolated from Psoralea corylifolia in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Bakuchicin: A Comprehensive Technical Review of Its History, Biological Activity, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bakuchicin, a furanocoumarin isolated from the seeds of Psoralea corylifolia, has emerged as a molecule of significant interest in pharmacological research. This technical guide provides an in-depth review of the existing literature on this compound, with a focus on its history, chemical properties, and demonstrated biological activities. This document summarizes key quantitative data, details experimental methodologies from pivotal studies, and visualizes the known signaling pathways modulated by this compound, offering a valuable resource for researchers and professionals in drug development.
Introduction and History
This compound (IUPAC name: 7H-Furo[2,3-f]chromen-7-one) is a naturally occurring furanocoumarin first isolated and structurally elucidated in 1990 from the seeds of Psoralea corylifolia (Fabaceae). The seeds of this plant, known as "Bu Gu Zhi" in traditional Chinese medicine and "Bakuchi" in Ayurveda, have a long history of use for treating various ailments, particularly skin disorders. While the related meroterpene, bakuchiol, has garnered significant attention, this compound possesses its own distinct and potent biological activities that are of growing interest to the scientific community.
Quantitative Data Summary
The following tables summarize the key quantitative data reported for the biological activities of this compound.
Table 1: Inhibition of Cytochrome P450 Enzymes by this compound
| Enzyme | Substrate | IC50 (μM) | Ki (μM) | Inhibition Type | Source |
| CYP1A (Human Liver Microsomes) | Phenacetin | 0.43 | 0.09 | Competitive | [1] |
| CYP1A1 (recombinant) | Phenacetin | - | 0.11 | Competitive | [1] |
| CYP1A2 (recombinant) | Phenacetin | - | 0.32 | Competitive | [1] |
Table 2: In Vivo Anti-Inflammatory Effects of this compound in an Atopic Dermatitis Mouse Model
| Parameter | Treatment Group | Result | % Reduction vs. AD Control | Source |
| Ear Thickness (mm) | Atopic Dermatitis (AD) Control | 0.45 ± 0.02 | - | [2] |
| This compound (1 mg/kg) | 0.35 ± 0.02 | ~22% | [2] | |
| This compound (10 mg/kg) | 0.28 ± 0.01 | ~38% | [2] | |
| IL-4 mRNA Expression (relative) | AD Control | ~7.5 | - | [2] |
| This compound (10 mg/kg) | ~2.5 | ~67% | [2] | |
| IL-13 mRNA Expression (relative) | AD Control | ~6.0 | - | [2] |
| This compound (10 mg/kg) | ~2.0 | ~67% | [2] | |
| IL-1β mRNA Expression (relative) | AD Control | ~12.5 | - | [2] |
| This compound (10 mg/kg) | ~4.0 | ~68% | [2] | |
| IL-6 mRNA Expression (relative) | AD Control | ~18.0 | - | [2] |
| This compound (10 mg/kg) | ~5.0 | ~72% | [2] | |
| *p < 0.05 compared to the atopic dermatitis control group. |
Key Experimental Protocols
Inhibition of Human Cytochrome P450 Enzymes
Objective: To determine the inhibitory potential and kinetics of this compound on major human CYP450 isoforms.
Methodology:
-
Microsomes and Recombinant Enzymes: Pooled human liver microsomes (HLMs) and recombinant human CYP1A1 and CYP1A2 were used.[1]
-
Probe Substrates: A cocktail of probe substrates for various CYP isoforms was used. For CYP1A, phenacetin was the specific substrate.[1]
-
Incubation: this compound (at various concentrations) was pre-incubated with HLMs or recombinant enzymes in the presence of a NADPH-generating system.[1]
-
Analysis: The formation of the metabolite of phenacetin (acetaminophen) was quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1]
-
Data Analysis: IC50 values were determined by non-linear regression analysis. Ki values and the type of inhibition were determined from Lineweaver-Burk plots.[1]
Atopic Dermatitis-Like Skin Inflammation in a Mouse Model
Objective: To evaluate the in vivo anti-inflammatory effects of this compound on atopic dermatitis (AD).
Methodology:
-
Animal Model: Female BALB/c mice were used.[2]
-
Induction of AD: AD-like skin inflammation was induced by repeated topical application of 2,4-dinitrochlorobenzene (DNCB) and house dust mite (Dermatophagoides farinae) extract (DFE) on the ears for four weeks.[2]
-
Treatment: this compound (1 mg/kg or 10 mg/kg) or dexamethasone (as a positive control) was administered orally.[2][3]
-
Assessment of Inflammation:
-
Histological Analysis: Ear tissues were stained with hematoxylin and eosin (H&E) to assess epidermal and dermal thickness, and with toluidine blue to count mast cells.[2]
-
Gene Expression Analysis: Total RNA was extracted from ear tissue, and the mRNA levels of pro-inflammatory cytokines (IL-4, IL-13, IL-1β, IL-6, etc.) were quantified by quantitative real-time PCR (qPCR).[2]
-
Immunoglobulin Levels: Serum levels of total and DFE-specific IgE and IgG2a were measured by ELISA.[2]
In Vitro Anti-Inflammatory Effects on Keratinocytes
Objective: To investigate the molecular mechanism of this compound's anti-inflammatory effects in human keratinocytes.
Methodology:
-
Cell Line: Human keratinocyte cell line (HaCaT) was used.[2]
-
Stimulation: Cells were stimulated with a combination of tumor necrosis factor-alpha (TNF-α) and interferon-gamma (IFN-γ) to mimic an inflammatory environment.[2]
-
Treatment: Cells were pre-treated with this compound at various concentrations prior to stimulation.[2]
-
Analysis of Signaling Pathways:
-
Western Blotting: The phosphorylation status of STAT1 and the nuclear translocation of NF-κB p65 were assessed by Western blotting of cytoplasmic and nuclear protein fractions.[2][4]
-
Gene and Protein Expression: The expression of pro-inflammatory cytokines and chemokines was measured by qPCR and ELISA, respectively.[2]
-
Topoisomerase II Inhibition Assay (General Protocol)
Objective: To determine the inhibitory effect of a test compound on the catalytic activity of human topoisomerase II.
Methodology:
-
Enzyme and Substrate: Purified human topoisomerase II and supercoiled plasmid DNA (e.g., pBR322) or kinetoplast DNA (kDNA) are used.[6][7]
-
Reaction Mixture: The reaction typically contains the enzyme, DNA substrate, ATP, and a reaction buffer containing MgCl2.[6][7]
-
Inhibitor: The test compound (this compound) would be added at various concentrations. A known topoisomerase II inhibitor (e.g., etoposide) is used as a positive control.[5]
-
Incubation: The reaction is incubated at 37°C for a defined period (e.g., 30 minutes).[6]
-
Termination: The reaction is stopped by the addition of a stop buffer containing SDS and proteinase K to digest the enzyme.[6]
-
Analysis: The DNA topoisomers are resolved by agarose gel electrophoresis. Inhibition of the enzyme is observed as a decrease in the amount of relaxed or decatenated DNA compared to the untreated control.[6][7]
-
Quantification: The intensity of the DNA bands is quantified using densitometry to determine the IC50 value of the inhibitor.
Signaling Pathways and Mechanisms of Action
This compound has been shown to modulate key inflammatory signaling pathways. The primary mechanism elucidated to date involves the inhibition of the STAT1 and NF-κB pathways in keratinocytes.
Inhibition of the STAT1/NF-κB Pathway in Atopic Dermatitis
In the context of atopic dermatitis, pro-inflammatory cytokines like TNF-α and IFN-γ activate keratinocytes, leading to the phosphorylation of STAT1 and the nuclear translocation of the NF-κB p65 subunit. This, in turn, upregulates the expression of numerous pro-inflammatory genes. This compound has been demonstrated to suppress the phosphorylation of STAT1 and inhibit the translocation of NF-κB to the nucleus, thereby downregulating the expression of Th2 cytokines (IL-4, IL-13), as well as other pro-inflammatory cytokines and chemokines.[2]
Conclusion and Future Directions
This compound is a promising natural compound with well-documented anti-inflammatory and enzyme-inhibitory activities. Its ability to modulate the STAT1/NF-κB signaling pathway provides a clear mechanism for its efficacy in models of atopic dermatitis. Furthermore, its potent and selective inhibition of CYP1A enzymes suggests a potential role in modulating drug metabolism and mitigating the effects of certain pro-carcinogens.
Future research should focus on several key areas:
-
Topoisomerase II Inhibition: A detailed investigation into the inhibitory activity of this compound against topoisomerase II, including the determination of its IC50 value and mechanism of action, is warranted.
-
Broader Signaling Pathway Analysis: Exploring the effects of this compound on other relevant signaling pathways, such as the MAPK pathway, will provide a more comprehensive understanding of its cellular effects.
-
Pharmacokinetics and Bioavailability: Further studies on the absorption, distribution, metabolism, and excretion (ADME) of this compound are necessary to evaluate its potential as a therapeutic agent.[8]
-
Clinical Relevance: Preclinical studies in more advanced models and eventually, well-designed clinical trials will be essential to translate the promising in vitro and in vivo findings into therapeutic applications.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound attenuates atopic skin inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bakuchiol Suppresses Inflammatory Responses Via the Downregulation of the p38 MAPK/ERK Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Exploring the effects of topoisomerase II inhibitor XK469 on anthracycline cardiotoxicity and DNA damage - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 8. researchgate.net [researchgate.net]
Methodological & Application
Application Note: Quantitative Analysis of Bakuchicin in Human Plasma by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Bakuchicin in human plasma. The protocol provides a comprehensive guide for researchers, scientists, and drug development professionals involved in pharmacokinetic studies of this compound. The methodology employs a straightforward protein precipitation extraction procedure and utilizes a triple quadrupole mass spectrometer for high selectivity and sensitivity. This document includes detailed experimental protocols, instrument parameters, and representative validation data to ensure reliable and reproducible results.
Introduction
This compound is a furanocoumarin found in the seeds of Psoralea corylifolia, a plant used in traditional medicine. Recent studies have highlighted its potential pharmacological activities, leading to increased interest in its pharmacokinetic profile. Accurate quantification of this compound in biological matrices such as plasma is crucial for understanding its absorption, distribution, metabolism, and excretion (ADME) properties. This application note describes a validated LC-MS/MS method designed for the routine analysis of this compound in human plasma, supporting preclinical and clinical research.
Experimental
Materials and Reagents
-
This compound reference standard (≥98% purity)
-
Reserpine (Internal Standard, IS) (≥98% purity)
-
LC-MS grade acetonitrile, methanol, and water
-
Formic acid (LC-MS grade)
-
Human plasma (K2-EDTA)
Sample Preparation
A protein precipitation method is employed for the extraction of this compound from human plasma.
Protocol:
-
Allow frozen plasma samples to thaw at room temperature.
-
Vortex the plasma samples to ensure homogeneity.
-
In a clean microcentrifuge tube, add 50 µL of plasma sample.
-
Add 10 µL of Reserpine internal standard working solution (100 ng/mL in methanol).
-
Add 150 µL of ice-cold acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge the samples at 13,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.
Liquid Chromatography
Table 1: LC Parameters
| Parameter | Value |
| HPLC System | Standard UHPLC/HPLC system |
| Column | ACE 5 C18 (or equivalent), 4.6 x 150 mm, 5 µm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | Isocratic: 50% A / 50% B |
| Flow Rate | 0.8 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40°C |
| Autosampler Temperature | 10°C |
| Run Time | 5 minutes |
Mass Spectrometry
Table 2: Mass Spectrometry Parameters
| Parameter | Value |
| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | This compound: m/z 187.0 → 131.0[1] |
| Reserpine (IS): m/z 609.3 → 195.1 | |
| Dwell Time | 200 ms |
| Collision Energy (CE) | Optimized for each transition |
| Declustering Potential (DP) | Optimized for each transition |
| Ion Source Gas 1 | 50 psi |
| Ion Source Gas 2 | 50 psi |
| Curtain Gas | 30 psi |
| Temperature | 500°C |
Method Validation
The bioanalytical method was validated according to established guidelines for selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability.
Linearity
The calibration curve was linear over the concentration range of 5 - 2000 ng/mL for this compound in human plasma. The coefficient of determination (r²) was consistently ≥ 0.995.
Table 3: Calibration Curve Summary
| Analyte | Concentration Range (ng/mL) | r² |
| This compound | 5 - 2000 | ≥ 0.995 |
Accuracy and Precision
The intra- and inter-day accuracy and precision were evaluated at four quality control (QC) levels: Lower Limit of Quantification (LLOQ), Low QC, Mid QC, and High QC.
Table 4: Accuracy and Precision Data
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| LLOQ | 5 | ≤ 15 | 85 - 115 | ≤ 15 | 85 - 115 |
| Low QC | 15 | ≤ 15 | 85 - 115 | ≤ 15 | 85 - 115 |
| Mid QC | 200 | ≤ 15 | 85 - 115 | ≤ 15 | 85 - 115 |
| High QC | 1600 | ≤ 15 | 85 - 115 | ≤ 15 | 85 - 115 |
Recovery and Matrix Effect
The extraction recovery and matrix effect were assessed at Low, Mid, and High QC concentrations.
Table 5: Recovery and Matrix Effect
| QC Level | Concentration (ng/mL) | Extraction Recovery (%) | Matrix Effect (%) |
| Low QC | 15 | 85 - 115 | 85 - 115 |
| Mid QC | 200 | 85 - 115 | 85 - 115 |
| High QC | 1600 | 85 - 115 | 85 - 115 |
Stability
The stability of this compound in human plasma was evaluated under various storage and handling conditions.
Table 6: Stability Data
| Stability Condition | Duration | Temperature | Stability (% of Nominal) |
| Bench-top | 6 hours | Room Temperature | 85 - 115 |
| Freeze-thaw | 3 cycles | -80°C to Room Temperature | 85 - 115 |
| Long-term | 30 days | -80°C | 85 - 115 |
| Post-preparative | 24 hours | 10°C (Autosampler) | 85 - 115 |
Visualizations
Caption: Experimental workflow for the LC-MS/MS analysis of this compound in plasma.
Caption: Key parameters for bioanalytical method validation.
Conclusion
This application note provides a detailed and validated LC-MS/MS method for the quantification of this compound in human plasma. The simple protein precipitation sample preparation and the high selectivity and sensitivity of the mass spectrometric detection make this method suitable for high-throughput analysis in pharmacokinetic studies. The comprehensive validation data demonstrates that the method is reliable, reproducible, and accurate for its intended purpose.
References
Application Notes and Protocols for Bakuchicin Cell Culture Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bakuchicin, a furanocoumarin derived from the seeds of Psoralea corylifolia, has garnered significant interest for its potential therapeutic applications, particularly in the context of inflammatory skin conditions. These application notes provide a comprehensive overview of the in vitro effects of this compound, with detailed protocols for assessing its activity in cell culture models. The primary focus is on its anti-inflammatory, antioxidant, and cytotoxic properties, with a particular emphasis on its effects on keratinocytes.
Biological Activities of this compound
This compound has been shown to exert potent anti-inflammatory effects in cell culture models. Notably, in human keratinocyte cell lines such as HaCaT, this compound has been demonstrated to suppress the expression of pro-inflammatory cytokines and chemokines. This activity is mediated, at least in part, through the inhibition of key inflammatory signaling pathways, including the NF-κB and STAT1 pathways. While the related compound bakuchiol has been shown to modulate the MAPK/ERK and ROS/JNK signaling pathways, further research is needed to definitively establish these as targets of this compound.
Data Presentation: Efficacy of this compound in Cell Culture
Quantitative data on the dose-dependent effects of this compound are crucial for experimental design. While specific IC50 (half-maximal inhibitory concentration) and EC50 (half-maximal effective concentration) values for this compound are not extensively reported in the current literature, the following tables summarize the effective concentrations and observed effects from published studies.
Table 1: Anti-Inflammatory Activity of this compound in HaCaT Keratinocytes
| Assay | Cell Line | Stimulant | This compound Concentration (µM) | Observed Effect | Reference |
| Cytokine/Chemokine Gene Expression (qPCR) | HaCaT | TNF-α (10 ng/mL) & IFN-γ (10 ng/mL) | 0.1, 1, 10 | Dose-dependent suppression of IL-1β, IL-6, CXCL-1, and CCL-17 mRNA levels. | [1] |
| Cytokine/Chemokine Secretion (ELISA) | HaCaT | TNF-α (10 ng/mL) & IFN-γ (10 ng/mL) | 0.1, 1, 10 | Dose-dependent reduction in the secretion of pro-inflammatory cytokines and chemokines. | [1] |
| STAT1 Phosphorylation (Western Blot) | HaCaT | TNF-α (10 ng/mL) & IFN-γ (10 ng/mL) | 10 | Inhibition of STAT1 phosphorylation. | [2][3] |
| NF-κB Nuclear Translocation | HaCaT | TNF-α (10 ng/mL) & IFN-γ (10 ng/mL) | 10 | Suppression of NF-κB p65 translocation to the nucleus. | [2][3] |
Table 2: Cytotoxicity of this compound
| Assay | Cell Line | This compound Concentration (µM) | Incubation Time | Result | Reference |
| Cell Viability (Generic) | Various | To be determined by user | 24-72 hours | IC50 value to be determined. | N/A |
Table 3: Antioxidant Activity of this compound
| Assay | Method | This compound Concentration | Result | Reference |
| Cellular Antioxidant Activity | DCFH-DA Assay | To be determined by user | EC50 value to be determined. | N/A |
Note: While this compound is presumed to have antioxidant properties, specific EC50 values from cell-based antioxidant assays are not well-documented. Researchers should perform relevant assays to quantify this activity.
Experimental Protocols
Cell Viability and Cytotoxicity Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound on a given cell line (e.g., HaCaT keratinocytes).
Materials:
-
This compound stock solution (in DMSO)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
MTT solvent (e.g., DMSO or 0.04 N HCl in isopropanol)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. The final DMSO concentration should not exceed 0.1% to avoid solvent-induced cytotoxicity. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include vehicle control (medium with DMSO) and untreated control wells.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of MTT solvent to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the this compound concentration and determine the IC50 value using non-linear regression analysis.
Anti-Inflammatory Assay: Inhibition of NF-κB Nuclear Translocation (Immunofluorescence)
This protocol details the immunocytochemical analysis of NF-κB p65 subunit translocation in HaCaT cells.
Materials:
-
HaCaT cells
-
Complete DMEM
-
This compound stock solution
-
TNF-α and IFN-γ stock solutions
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary antibody: Rabbit anti-NF-κB p65
-
Secondary antibody: Goat anti-rabbit IgG conjugated to a fluorophore (e.g., Alexa Fluor 488)
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear staining
-
Glass coverslips in 24-well plates
-
Fluorescence microscope
Procedure:
-
Cell Seeding: Seed HaCaT cells on glass coverslips in 24-well plates and allow them to adhere and grow to 70-80% confluency.
-
Pre-treatment: Pre-treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10 µM) for 1 hour.
-
Stimulation: Stimulate the cells with a combination of TNF-α (10 ng/mL) and IFN-γ (10 ng/mL) for 30 minutes to induce NF-κB translocation. Include unstimulated and vehicle-treated stimulated controls.
-
Fixation: Wash the cells twice with ice-cold PBS and fix with 4% PFA for 15 minutes at room temperature.
-
Permeabilization: Wash the cells three times with PBS and then permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.
-
Blocking: Wash the cells three times with PBS and block with 1% BSA in PBS for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the cells with the primary antibody against NF-κB p65 (diluted in blocking buffer) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells three times with PBS and incubate with the fluorescently labeled secondary antibody (diluted in blocking buffer) for 1 hour at room temperature in the dark.
-
Nuclear Staining: Wash the cells three times with PBS and counterstain the nuclei with DAPI for 5 minutes.
-
Mounting and Visualization: Wash the cells a final time with PBS and mount the coverslips on microscope slides. Visualize the subcellular localization of NF-κB p65 using a fluorescence microscope. In unstimulated or this compound-treated cells, NF-κB p65 will be predominantly in the cytoplasm, while in stimulated cells, it will translocate to the nucleus.
Anti-Inflammatory Assay: Inhibition of STAT1 Phosphorylation (Western Blot)
This protocol describes the detection of phosphorylated STAT1 (p-STAT1) in HaCaT cells by Western blotting.
Materials:
-
HaCaT cells
-
Complete DMEM
-
This compound stock solution
-
TNF-α and IFN-γ stock solutions
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: Rabbit anti-p-STAT1 (Tyr701) and Rabbit anti-STAT1
-
Loading control antibody (e.g., anti-β-actin)
-
HRP-conjugated secondary antibody (Goat anti-rabbit IgG)
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment: Seed HaCaT cells in 6-well plates and grow to 80-90% confluency. Pre-treat with this compound (e.g., 10 µM) for 1 hour, followed by stimulation with TNF-α (10 ng/mL) and IFN-γ (10 ng/mL) for 15-30 minutes.[3]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer. Scrape the cells and collect the lysate.
-
Protein Quantification: Centrifuge the lysate to pellet cell debris and determine the protein concentration of the supernatant using a BCA assay.
-
Sample Preparation: Mix equal amounts of protein (20-30 µg) with Laemmli sample buffer and boil for 5 minutes.
-
SDS-PAGE and Transfer: Separate the protein samples on an SDS-PAGE gel and transfer them to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-STAT1 and total STAT1 overnight at 4°C. Also, probe a separate membrane or the same stripped membrane with a loading control antibody.
-
Secondary Antibody Incubation: Wash the membrane three times with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane three times with TBST and incubate with ECL substrate.
-
Imaging: Capture the chemiluminescent signal using an imaging system. Densitometric analysis can be performed to quantify the relative levels of p-STAT1 to total STAT1.
Visualizations
Caption: General experimental workflow for assessing this compound's bioactivity.
Caption: this compound's inhibition of the NF-κB signaling pathway.
Caption: this compound's inhibition of the STAT1 signaling pathway.
References
Preparing Bakuchicin Stock Solutions for Cellular Assays: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed protocols for the preparation and use of Bakuchicin stock solutions in experimental research. This compound, a furanocoumarin isolated from Psoralea corylifolia, has garnered significant interest for its diverse biological activities, including anti-inflammatory and anti-cancer effects. Proper preparation of stock solutions is critical for obtaining accurate and reproducible experimental results. This guide outlines the materials, equipment, and step-by-step procedures for dissolving this compound, determining appropriate storage conditions, and its application in cell culture-based assays. Additionally, it includes a summary of relevant quantitative data and a diagram of a key signaling pathway modulated by this compound.
Quantitative Data Summary
For ease of reference and experimental planning, key quantitative data for this compound are summarized in the table below.
| Parameter | Value | Source |
| Molecular Weight | 186.16 g/mol | [1][2] |
| Chemical Formula | C₁₁H₆O₃ | [1][3] |
| Recommended Solvent | Dimethyl Sulfoxide (DMSO) | [4] |
| Typical Experimental Concentrations | 0.1, 1, 10 µM |
Experimental Protocols
Protocol for Preparing a 10 mM this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. This concentration is suitable for subsequent dilution to working concentrations for most cell-based experiments.
Materials:
-
This compound powder (purity ≥ 98%)
-
Dimethyl Sulfoxide (DMSO), cell culture grade, sterile
-
Microcentrifuge tubes (1.5 mL or 2.0 mL), sterile
-
Pipette and sterile filter tips
-
Analytical balance
-
Vortex mixer
Procedure:
-
Calculate the required mass of this compound:
-
To prepare 1 mL of a 10 mM stock solution, the required mass is calculated as follows:
-
Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (mg) = 10 mmol/L x 0.001 L x 186.16 g/mol = 1.8616 mg
-
-
-
Weighing this compound:
-
Carefully weigh out approximately 1.86 mg of this compound powder on an analytical balance and transfer it to a sterile microcentrifuge tube.
-
-
Dissolving in DMSO:
-
Add 1 mL of sterile, cell culture grade DMSO to the microcentrifuge tube containing the this compound powder.
-
-
Ensuring Complete Dissolution:
-
Vortex the tube vigorously for 1-2 minutes to ensure the this compound is completely dissolved. A brief sonication can be used if dissolution is difficult. Visually inspect the solution to ensure no solid particles remain.
-
-
Aliquoting and Storage:
-
Aliquot the 10 mM stock solution into smaller volumes (e.g., 20-50 µL) in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term storage, protected from light.
-
Protocol for Treating Cells with this compound
This protocol provides a general procedure for treating adherent cells in culture with this compound. The final concentration of this compound and the treatment duration should be optimized for each specific cell line and experiment.
Materials:
-
Cultured cells in multi-well plates
-
Complete cell culture medium
-
10 mM this compound stock solution (prepared as in Protocol 2.1)
-
Phosphate-buffered saline (PBS), sterile
-
Pipettes and sterile filter tips
Procedure:
-
Cell Seeding:
-
Seed the cells in a multi-well plate at a density that will ensure they are in the exponential growth phase at the time of treatment. Allow the cells to adhere and grow overnight.
-
-
Preparation of Working Solutions:
-
On the day of the experiment, thaw an aliquot of the 10 mM this compound stock solution.
-
Prepare serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10 µM).
-
Important: The final concentration of DMSO in the culture medium should be kept constant across all treatment groups, including the vehicle control, and should typically not exceed 0.1% (v/v) to avoid solvent-induced cytotoxicity.
-
-
Cell Treatment:
-
Aspirate the old medium from the cell culture wells.
-
Gently wash the cells once with sterile PBS.
-
Add the appropriate volume of the prepared this compound working solutions to the respective wells. Include a vehicle control group treated with medium containing the same final concentration of DMSO as the this compound-treated groups.
-
-
Incubation:
-
Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
-
Downstream Analysis:
-
Following incubation, the cells can be harvested for various downstream analyses, such as cell viability assays (e.g., MTT, XTT), western blotting, or quantitative PCR (qPCR).
-
Visualizations
Workflow for this compound Stock Solution Preparation
Caption: Workflow for preparing this compound stock solution.
Simplified Signaling Pathway Modulated by this compound
This compound has been shown to attenuate inflammatory responses by suppressing the nuclear translocation of NF-κB and the phosphorylation of STAT1.[5][6]
Caption: this compound inhibits key inflammatory signaling pathways.
References
Bakuchicin In Vivo Experimental Design in Mice: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for designing and conducting in vivo experiments in mice to evaluate the therapeutic potential of Bakuchicin. This document outlines detailed protocols for studying its effects in inflammatory and cancer models, summarizes key quantitative data, and illustrates the underlying molecular mechanisms.
Preclinical Safety and Dosing Considerations
Before initiating efficacy studies, it is crucial to establish the pharmacokinetic and toxicological profile of this compound in mice.
Pharmacokinetics: A study in mice revealed that this compound administered orally at 5mg/kg has a bioavailability of 58.3%. This indicates good absorption from the gastrointestinal tract, making oral administration a viable route for in vivo studies.
Toxicology: Acute toxicity studies are recommended to determine the maximum tolerated dose (MTD). This involves administering single escalating doses of this compound to different groups of mice and observing for adverse effects and mortality over a short period (e.g., 72 hours). Sub-chronic toxicity studies, involving daily administration for a longer duration (e.g., 2-4 weeks), can help identify potential target organs for toxicity and assess long-term safety.
Dose Selection for Efficacy Studies: Based on published literature, effective doses of this compound in mouse models of inflammation range from 0.1 to 10 mg/kg, administered intragastrically. For cancer models, higher doses may be required. Dose-ranging studies are recommended for each new model to determine the optimal therapeutic dose with minimal toxicity.
I. Anti-Inflammatory aAplications
This compound has demonstrated significant anti-inflammatory properties in various mouse models. Below are detailed protocols for inducing and treating atopic dermatitis and allergic asthma.
A. Atopic Dermatitis-Like Skin Inflammation Model
This model mimics the key features of atopic dermatitis, including skin inflammation, thickening, and immune cell infiltration.
Experimental Protocol:
-
Animals: Female BALB/c mice, 5-6 weeks old.
-
Acclimatization: House the mice for at least one week under standard laboratory conditions before the experiment.
-
Induction of Atopic Dermatitis:
-
Sensitization (Day 0): Shave the dorsal skin of the mice. Apply 150 µL of 1% 2,4-dinitrochlorobenzene (DNCB) dissolved in a 3:1 acetone/olive oil vehicle to the shaved back.
-
Challenge (Starting Day 7): Apply 20 µL of 0.5% DNCB and 20 µL of Dermatophagoides farinae (house dust mite) extract (DFE) to the dorsal side of each ear three times a week for four weeks.
-
-
This compound Treatment:
-
Begin treatment on the same day as the first challenge (Day 7).
-
Administer this compound intragastrically at doses ranging from 0.1 to 10 mg/kg daily for the duration of the challenge period. A vehicle control group (e.g., corn oil) and a positive control group (e.g., dexamethasone) should be included.
-
-
Endpoint Evaluation:
-
Clinical Scoring: Measure ear thickness and score the severity of skin lesions (erythema, edema, excoriation, dryness) weekly.
-
Histological Analysis: At the end of the study, euthanize the mice and collect ear tissue for hematoxylin and eosin (H&E) staining to assess epidermal and dermal thickening, and toluidine blue staining to quantify mast cell infiltration.
-
Immunological Analysis: Collect blood to measure serum levels of total and DFE-specific IgE and IgG2a via ELISA. Homogenize ear tissue to measure the expression of pro-inflammatory cytokines (e.g., IL-4, IL-13, IL-1β, IL-6) and chemokines (e.g., CXCL-1, CCL-17) by qPCR or ELISA.
-
Quantitative Data Summary:
| Parameter | Vehicle Control | This compound (1 mg/kg) | This compound (10 mg/kg) | Dexamethasone (Positive Control) |
| Ear Thickness (mm) | Increased | Significantly Reduced | Significantly Reduced | Significantly Reduced |
| Epidermal Thickness (µm) | Increased | Significantly Reduced | Significantly Reduced | Significantly Reduced |
| Dermal Thickness (µm) | Increased | Significantly Reduced | Significantly Reduced | Significantly Reduced |
| Mast Cell Infiltration (cells/mm²) | Increased | Significantly Reduced | Significantly Reduced | Significantly Reduced |
| Serum IgE (ng/mL) | Increased | Significantly Reduced | Significantly Reduced | Significantly Reduced |
| IL-4 Expression (relative units) | Increased | Significantly Reduced | Significantly Reduced | Significantly Reduced |
| IL-6 Expression (relative units) | Increased | Significantly Reduced | Significantly Reduced | Significantly Reduced |
B. Ovalbumin-Induced Allergic Asthma Model
This model is used to study airway inflammation, a key characteristic of allergic asthma.
Experimental Protocol:
-
Animals: Female BALB/c mice, 6-8 weeks old.
-
Acclimatization: House the mice for one week prior to the experiment.
-
Induction of Allergic Asthma:
-
Sensitization (Days 0 and 14): Administer an intraperitoneal (i.p.) injection of 20 µg ovalbumin (OVA) emulsified in 2 mg of aluminum hydroxide in saline.
-
Challenge (Days 21, 22, and 23): Expose mice to an aerosol of 1% OVA in saline for 30 minutes.
-
-
This compound Treatment:
-
Administer this compound (e.g., 1-10 mg/kg) intragastrically daily from day 18 to day 23. Include vehicle and positive control (e.g., dexamethasone) groups.
-
-
Endpoint Evaluation (24 hours after the last challenge):
-
Airway Hyperresponsiveness (AHR): Measure AHR to increasing concentrations of methacholine using a whole-body plethysmograph.
-
Bronchoalveolar Lavage (BAL) Fluid Analysis: Collect BAL fluid to determine the total and differential inflammatory cell counts (eosinophils, neutrophils, macrophages, lymphocytes).
-
Histological Analysis: Collect lung tissue for H&E staining to assess inflammatory cell infiltration and PAS staining for mucus production.
-
Immunological Analysis: Measure levels of Th2 cytokines (IL-4, IL-5, IL-13) and immunoglobulins (OVA-specific IgE) in the BAL fluid and/or serum.
-
Quantitative Data Summary:
| Parameter | Vehicle Control | This compound (5 mg/kg) | This compound (10 mg/kg) | Dexamethasone (Positive Control) |
| Airway Hyperresponsiveness (PenH) | Increased | Significantly Reduced | Significantly Reduced | Significantly Reduced |
| Total BAL Cells (x10⁵) | Increased | Significantly Reduced | Significantly Reduced | Significantly Reduced |
| BAL Eosinophils (x10⁴) | Increased | Significantly Reduced | Significantly Reduced | Significantly Reduced |
| Lung Inflammation Score | High | Significantly Reduced | Significantly Reduced | Significantly Reduced |
| Mucus Production (PAS staining) | High | Significantly Reduced | Significantly Reduced | Significantly Reduced |
| Serum OVA-specific IgE (U/mL) | Increased | Significantly Reduced | Significantly Reduced | Significantly Reduced |
II. Anti-Cancer Applications
This compound has shown promise in inhibiting the growth of cancer cells. The following protocol details a xenograft model for studying its anti-tumor effects.
A. Skin Cancer Xenograft Model
This model is used to evaluate the in vivo efficacy of this compound against human skin cancer.
Experimental Protocol:
-
Animals: Athymic nude mice (nu/nu), 6-8 weeks old.
-
Cell Culture: Culture human epidermoid carcinoma A431 cells under standard conditions.
-
Tumor Implantation: Subcutaneously inject 5 x 10⁶ A431 cells in 100 µL of sterile PBS into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor volume with calipers every 2-3 days. The volume can be calculated using the formula: (length x width²)/2.
-
This compound Treatment:
-
When tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment groups.
-
Administer this compound (e.g., 10-40 mg/kg) via oral gavage or intraperitoneal injection daily or on a specified schedule. Include a vehicle control group.
-
-
Endpoint Evaluation:
-
Tumor Growth Inhibition: Continue to measure tumor volume throughout the study. At the end of the experiment, euthanize the mice and excise the tumors for weight measurement.
-
Immunohistochemistry: Analyze tumor tissues for markers of proliferation (e.g., Ki-67, PCNA) and apoptosis (e.g., cleaved caspase-3).
-
Western Blot Analysis: Analyze tumor lysates to assess the levels of proteins involved in key signaling pathways.
-
Quantitative Data Summary:
| Parameter | Vehicle Control | This compound (10 mg/kg) | This compound (40 mg/kg) |
| Final Tumor Volume (mm³) | High | Significantly Reduced | Significantly Reduced |
| Final Tumor Weight (mg) | High | Significantly Reduced | Significantly Reduced |
| PCNA Positive Cells (%) | High | Significantly Reduced | Significantly Reduced |
| Cleaved Caspase-3 Positive Cells (%) | Low | Significantly Increased | Significantly Increased |
III. Molecular Mechanisms of Action
This compound exerts its therapeutic effects by modulating key inflammatory and oncogenic signaling pathways.
A. Anti-Inflammatory Signaling Pathways
In inflammatory conditions, this compound has been shown to suppress the activation of NF-κB and STAT1, two critical transcription factors that drive the expression of pro-inflammatory genes. It also appears to modulate the MAPK pathway.
Caption: this compound's anti-inflammatory mechanism.
B. Experimental Workflow
The general workflow for in vivo evaluation of this compound involves several key stages, from model induction to data analysis.
Caption: General experimental workflow for this compound in vivo studies.
Application Notes and Protocols for the Analytical Determination of Bakuchiol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bakuchiol, a meroterpene phenol derived from the seeds of Psoralea corylifolia, has garnered significant attention in the cosmetic and pharmaceutical industries for its retinol-like activity without the associated side effects.[1][2] Its functions as an antioxidant, anti-inflammatory, and anti-aging agent necessitate robust and reliable analytical methods for its quantification in raw materials, cosmetic formulations, and biological matrices.[3] This document provides detailed application notes and protocols for the analysis of Bakuchiol using High-Performance Liquid Chromatography (HPLC), High-Performance Thin-Layer Chromatography (HPTLC), and Gas Chromatography-Mass Spectrometry (GC-MS).
Analytical Standards
A certified analytical standard of Bakuchiol is essential for accurate quantification. The following are typical specifications for a Bakuchiol analytical standard:
| Property | Specification |
| CAS Number | 10309-37-2 |
| Purity (HPLC) | ≥95.0%[4] |
| Format | Neat[4] |
| Storage | −20°C[4] |
| Molecular Formula | C₁₈H₂₄O |
| Molecular Weight | 256.38 g/mol |
High-Performance Liquid Chromatography (HPLC) for Bakuchiol Quantification
HPLC is a widely used technique for the precise and accurate quantification of Bakuchiol. Several methods have been developed and validated for its analysis in various matrices.
Method 1: Reversed-Phase HPLC with UV Detection
This method is suitable for the quantification of Bakuchiol in plant extracts and cosmetic products.
Experimental Protocol:
-
Sample Preparation:
-
Plant Material: Extract a known weight of powdered Psoralea corylifolia seeds with methanol via sonication or reflux extraction. Filter the extract and dilute to a known volume with the mobile phase.[5]
-
Cosmetic Products: Dissolve a known weight of the cosmetic product in a suitable solvent such as a methanol/isopropanol mixture (2:1 v/v) or tetrahydrofuran.[6][7] Sonicate to ensure complete dissolution and filter through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
| Parameter | Condition 1[8][9] | Condition 2[6] | Condition 3[5] |
| Column | Phenyl-hexyl column | Endcapped C18 | Cosmosil 5C18-AR-II (4.6 mm I.D. × 250 mm, 5 µm) |
| Mobile Phase | Gradient elution with water and methanol | Isocratic elution with acetonitrile containing 1% formic acid | Gradient from 20% aqueous acetonitrile to 100% acetonitrile |
| Flow Rate | - | - | 1.0 mL/min |
| Detection | UV at 260 nm | UV at 260 nm | UV at 254 nm |
| Injection Volume | - | 20 µL | - |
| Column Temperature | - | - | - |
-
Calibration: Prepare a series of standard solutions of Bakuchiol in the mobile phase. Inject each standard and construct a calibration curve by plotting the peak area against the concentration.
Quantitative Data Summary:
| Parameter | Value | Reference |
| Linearity (r²) | >0.99 | [8][9] |
| Accuracy (% Recovery) | >95% | [8][9] |
| Precision (% RSD, Interday & Intraday) | <2% | [8][9] |
| Limit of Detection (LOD) | 175.0 ng/mL | [5] |
| Limit of Quantification (LOQ) | - |
Method 2: Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
This method is highly sensitive and specific, making it suitable for pharmacokinetic studies of Bakuchiol in biological matrices like plasma.
Experimental Protocol:
-
Sample Preparation (Rat Plasma):
-
Protein precipitation is a common method for plasma sample preparation.
-
-
Chromatographic and Mass Spectrometric Conditions:
| Parameter | Condition[10] |
| Column | Hypersil Gold C18 |
| Mobile Phase | Gradient elution with methanol and water |
| Flow Rate | 0.2 mL/min |
| Ionization Mode | Negative Ionization |
| Mass Transition | Bakuchiol: m/z 255.2 → 172.0 |
| Internal Standard (Daidzein): m/z 252.9 → 132.0 |
Quantitative Data Summary:
| Parameter | Value | Reference |
| Linearity Range | 2-1000 ng/mL | [10] |
| Lower Limit of Quantification (LLOQ) | 2 ng/mL | [10] |
| Accuracy (Intra- and Inter-day) | 91.1% to 105.7% | [10] |
| Precision (% RSD, Intra- and Inter-day) | within 9.3% | [10] |
High-Performance Thin-Layer Chromatography (HPTLC) for Bakuchiol Quantification
HPTLC offers a simple and rapid method for the quantification of Bakuchiol, particularly for quality control of herbal extracts.
Experimental Protocol:
-
Sample and Standard Preparation:
-
Chromatographic Conditions:
| Parameter | Condition[12] |
| Stationary Phase | Pre-coated aluminum plate with silica gel 60 F254 |
| Mobile Phase | Toluene: Ethyl acetate: Acetic acid (10:1.0:0.1; v/v/v) |
| Development | In a suitable HPTLC chamber |
| Detection | Densitometric scanning at 262 nm |
Quantitative Data Summary:
| Parameter | Value | Reference |
| Rf Value | 0.48 ± 0.07 | [12] |
| Linearity Range | 80-280 ng/spot | [11] |
| Correlation Coefficient (r²) | 0.999 | [11] |
| Limit of Detection (LOD) | 80 ng/spot | [11] |
| Limit of Quantification (LOQ) | 120 ng/spot | [11] |
| Accuracy (% Recovery) | 99.85% | [11] |
Gas Chromatography-Mass Spectrometry (GC-MS) for Bakuchiol Identification
GC-MS is a powerful technique for the identification of volatile and semi-volatile compounds, including Bakuchiol, in complex mixtures like plant extracts.
Experimental Protocol:
-
Sample Preparation:
-
Extract the plant material (e.g., seeds of Psoralea corylifolia) with a non-polar solvent like petroleum ether.[13]
-
Concentrate the extract and, if necessary, perform derivatization to improve volatility and thermal stability, although Bakuchiol can often be analyzed directly.
-
-
GC-MS Conditions:
| Parameter | Condition[13] |
| Column | Rtx-5MS (5% diphenyl / 95% dimethyl polysiloxane) |
| Carrier Gas | Helium |
| Injection Mode | Split |
| Ionization Mode | Electron Impact (EI) at 70 eV |
| MS Detector | Total Ion Count (TIC) scan mode |
| Mass Scan Range | m/z 40-650 |
Data Presentation:
The primary output of a GC-MS analysis for identification is the mass spectrum of the compound. The fragmentation pattern of Bakuchiol can be compared to a reference library (e.g., NIST) for confirmation. A study identified (Z/E)-DL-Bakuchiol as a major component (57.62% of the total area) in the petroleum ether extract of Psoralea corylifolia seeds.[13]
Visualizations
Experimental Workflow for Bakuchiol Analysis
Caption: General workflow for the analysis of Bakuchiol.
Signaling Pathway of Bakuchiol's Anti-Inflammatory Action
Caption: Bakuchiol's inhibition of the p38 MAPK/ERK pathway.
Conclusion
The analytical methods detailed in these application notes provide robust and reliable approaches for the qualitative and quantitative analysis of Bakuchiol. The choice of method will depend on the specific application, matrix, and required sensitivity. For routine quality control of raw materials and finished products, HPLC with UV detection and HPTLC are suitable. For high-sensitivity applications such as pharmacokinetic studies, UPLC-MS/MS is the preferred method. GC-MS serves as an excellent tool for the unequivocal identification of Bakuchiol. Proper method validation is crucial to ensure accurate and reproducible results. Bakuchiol has been shown to exert its anti-inflammatory effects by downregulating the p38 MAPK and ERK signaling pathways, thereby inhibiting the production of inflammatory mediators like iNOS, COX-2, and IL-6.[14]
References
- 1. cbc.ca [cbc.ca]
- 2. sytheonltd.com [sytheonltd.com]
- 3. Multidirectional activity of bakuchiol against cellular mechanisms of facial ageing ‐ Experimental evidence for a holistic treatment approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bakuchiol analytical standard 10309-37-2 [sigmaaldrich.com]
- 5. jfda-online.com [jfda-online.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. HPLC Method for Simultaneous Quantification of Bakuchiol and Minor Furocoumarins in Bakuchiol Extract from Psoralea corylifolia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. Ultra-high-performance liquid chromatography-tandem mass spectrometry for pharmacokinetics of bakuchiol in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. jddtonline.info [jddtonline.info]
- 12. farmaciajournal.com [farmaciajournal.com]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. Bakuchiol Suppresses Inflammatory Responses Via the Downregulation of the p38 MAPK/ERK Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Stability of Bakuchiol in Various Solvents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the stability of bakuchiol, a natural meroterpene phenol, in different environments. This document includes quantitative data on its stability, detailed experimental protocols for stability assessment, and diagrams of relevant biological pathways and experimental workflows.
Introduction
Bakuchiol, isolated from the seeds and leaves of Psoralea corylifolia, has garnered significant attention in the pharmaceutical and cosmetic industries for its wide range of biological activities, including antioxidant, anti-inflammatory, and anti-aging properties.[1][2] It is considered a functional analog of retinol but with better skin tolerability and stability.[3][4] Understanding the stability of bakuchiol in various solvents and formulations is crucial for developing effective and stable products for research and therapeutic use.
Physicochemical Properties and Solubility
Bakuchiol is a viscous, colorless to yellowish oil. It is soluble in various organic solvents such as ethanol and DMSO, as well as in lipid emollients like vegetable oils and capric/caprylic triglycerides.[3] However, it is only sparingly soluble in aqueous media.[3] For research purposes, stock solutions are often prepared in solvents like methanol.[5]
Section 1: Stability of Bakuchiol
Bakuchiol generally exhibits good stability, particularly in comparison to retinol. It is photochemically and hydrolytically stable, which allows for its use in daytime applications.[3][6][7]
Thermal and Photolytic Stability
Studies on the stability of bakuchiol in cosmetic products have been conducted under various conditions, including thermal and photolytic stress, following the International Conference on Harmonization (ICH) Guidelines.[8][9] In one study, bakuchiol in a cosmetic serum was tested at 4°C, 25°C, and 40°C with and without artificial light exposure. The analyte content remained within ±5% of the initial content, with relative standard deviations (RSD) ranging from 0.84% to 3.35%, indicating good stability under these conditions.[9]
Bakuchiol has also been shown to stabilize retinol against photodegradation. In an in vitro study, bakuchiol dose-dependently protected retinol from photo-oxidation when exposed to UVA and UVB lamps.[6] A four-fold excess of bakuchiol provided complete stabilization of retinol.[6]
Table 1: Stability of Bakuchiol in a Cosmetic Serum Matrix [9]
| Condition | Concentration Added (μg/g) | Found Concentration ± SD (μg/g) | Precision (%) | Recovery (%) |
| Freeze-Thaw Stability | ||||
| 1.5 | 1.50 ± 0.01 | 0.96 | 99.73 | |
| 40.0 | 40.52 ± 0.29 | 0.71 | 101.31 | |
| Bench-Top Stability | ||||
| 1.5 | 1.56 ± 0.01 | 0.45 | 103.68 | |
| 40.0 | 39.63 ± 0.29 | 0.72 | 99.10 | |
| Long-Term Stability (-20°C) | ||||
| 1.5 | 1.47 ± 0.05 | 3.17 | 98.23 | |
| 40.0 | 40.22 ± 0.12 | 0.30 | 100.55 | |
| Long-Term Stability (-80°C) | ||||
| 1.5 | 1.54 ± 0.04 | 2.53 | 102.40 | |
| 40.0 | 40.06 ± 0.59 | 1.47 | 100.16 |
Stability in Different Solvents
While specific quantitative data on the degradation kinetics of bakuchiol in a wide range of laboratory solvents is not extensively published, its solubility profile suggests good stability in non-polar organic solvents.[10] One study evaluated the stability of bakuchiol stock and working solutions prepared in methanol. The stock solution (10 µg/µL) was found to be stable for one year.[9]
Stability in Biological Fluids
The stability of bakuchiol has been investigated in simulated gastric and intestinal fluids. These studies are crucial for understanding its behavior when administered orally. One study indicated that bakuchiol showed some instability in these simulated physiological fluids, in contrast to psoralen which was found to be more stable.[5]
Section 2: Experimental Protocols
Protocol for Bakuchiol Stability Testing using HPLC
This protocol is adapted from a validated method for the quantification and stability assessment of bakuchiol in cosmetic products.[8][9]
Objective: To determine the stability of bakuchiol in a given solvent or formulation under specific storage conditions.
Materials:
-
Bakuchiol standard
-
Solvent for extraction (e.g., Tetrahydrofuran)
-
Mobile phase: Water and Acetonitrile
-
Reversed-phase HPLC system with fluorescence or DAD detection
-
Zorbax Eclipse Plus C18 analytical column (100 × 4.6 mm, 3.5 µm particle size) or equivalent
-
Incubators, light chambers, and refrigerators for controlled storage conditions
Methodology:
-
Sample Preparation:
-
Prepare a stock solution of bakuchiol in the desired solvent (e.g., methanol) at a known concentration.
-
Spike the formulation or solvent to be tested with a known concentration of bakuchiol.
-
For solid or semi-solid matrices, perform an extraction using a suitable solvent like tetrahydrofuran.
-
-
Initial Analysis (Time Zero):
-
Analyze the freshly prepared samples using the HPLC method to determine the initial concentration of bakuchiol.
-
-
HPLC Conditions:
-
Stability Study:
-
Store the prepared samples under the desired stress conditions (e.g., different temperatures, light exposure, humidity).
-
At specified time points (e.g., 1, 2, 4, 8, 12 weeks), withdraw samples for analysis.
-
-
Data Analysis:
-
Quantify the concentration of bakuchiol in each sample at each time point using a calibration curve prepared from the bakuchiol standard.
-
Calculate the percentage of bakuchiol remaining at each time point relative to the initial concentration.
-
Degradation kinetics can be determined by plotting the remaining concentration versus time.
-
Experimental Workflow for Stability Assessment
References
- 1. Multidirectional activity of bakuchiol against cellular mechanisms of facial ageing ‐ Experimental evidence for a holistic treatment approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. cosmethicallyactive.com [cosmethicallyactive.com]
- 4. A comprehensive review of topical bakuchiol for the treatment of photoaging: Retinol use may be limited by cutaneous side effects and concerns of teratogenicity. Bakuchiol may be a promising natural alternative to topical retinol in terms of efficacy and safety. | Journal of Integrative Dermatology [jintegrativederm.org]
- 5. jddtonline.info [jddtonline.info]
- 6. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]
- 7. sytheonltd.com [sytheonltd.com]
- 8. Development of a new chromatographic method for the determination of bakuchiol in cosmetic products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Bakuchiol – a natural meroterpenoid: structure, isolation, synthesis and functionalization approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Bakuchiol HPLC Analysis
This technical support center provides troubleshooting guidance for common issues encountered during the High-Performance Liquid Chromatography (HPLC) analysis of Bakuchiol.
Troubleshooting Guide: Bakuchiol HPLC Peak Tailing
Peak tailing is a common chromatographic problem that can affect the accuracy and resolution of Bakuchiol quantification. This guide provides a systematic approach to identifying and resolving the root causes of peak tailing.
What are the common causes of peak tailing for Bakuchiol in HPLC?
Peak tailing for Bakuchiol, a phenolic compound, in reversed-phase HPLC can be attributed to several factors, often related to secondary interactions with the stationary phase, improper method parameters, or system issues. The most common causes are summarized in the table below.
Table 1: Common Causes and Solutions for Bakuchiol Peak Tailing
| Category | Potential Cause | Recommended Solution |
| Column-Related Issues | Secondary Silanol Interactions: Bakuchiol's phenolic hydroxyl group can interact with free silanol groups on the silica-based stationary phase, leading to tailing.[1][2][3] | - Use an end-capped C18 or C8 column to minimize exposed silanols.[4][5] - Consider a column with a different stationary phase, such as a phenyl-hexyl column.[6][7] - Operate at a lower mobile phase pH (e.g., pH 2.5-3.5) to suppress the ionization of silanol groups.[1][8][9] |
| Column Contamination or Degradation: Accumulation of contaminants or degradation of the stationary phase can create active sites that cause tailing.[1][10] | - Flush the column with a strong solvent (e.g., 100% acetonitrile or methanol).[1] - If flushing fails, replace the column.[8] | |
| Column Void: A void at the column inlet can cause peak distortion.[8][10] | - Check for a void at the head of the column. If present, the column should be replaced.[8] | |
| Mobile Phase Issues | Inappropriate Mobile Phase pH: If the mobile phase pH is close to the pKa of Bakuchiol (predicted pKa ≈ 10.10), partial ionization can occur, leading to peak tailing.[11] | - Adjust the mobile phase pH to be at least 2 units below the pKa of Bakuchiol. An acidic mobile phase (pH 2.5-4) is generally recommended for phenolic compounds to ensure they are in their non-ionized form.[12][13][14] |
| Insufficient Buffer Capacity: A buffer with low capacity may not effectively control the mobile phase pH, leading to inconsistent ionization and peak tailing.[1][15] | - Use a buffer concentration of 10-50 mM to ensure stable pH control.[1] | |
| Sample-Related Issues | Sample Overload: Injecting too much sample can saturate the column, resulting in peak fronting or tailing.[1][8][15] | - Reduce the injection volume or dilute the sample.[1][8] |
| Strong Injection Solvent: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause peak distortion.[1][8][16] | - Dissolve the sample in the initial mobile phase or a weaker solvent.[8] | |
| Instrumental Issues | Extra-Column Volume: Excessive tubing length or diameter between the injector, column, and detector can contribute to band broadening and peak tailing.[1][16][17] | - Use shorter, narrower internal diameter tubing (e.g., 0.12-0.17 mm ID).[1] - Ensure all fittings are properly connected to minimize dead volume.[16] |
Experimental Protocols
Protocol 1: Mobile Phase pH Adjustment
This protocol describes how to adjust the mobile phase pH to minimize peak tailing for Bakuchiol.
-
Preparation of Aqueous Phase: Prepare the aqueous component of the mobile phase (e.g., water with buffer).
-
pH Measurement: Measure the pH of the aqueous phase using a calibrated pH meter.
-
pH Adjustment: Add a suitable acid (e.g., 0.1% formic acid or phosphoric acid) to the aqueous phase to lower the pH to the desired range (e.g., pH 3.0).
-
Mobile Phase Preparation: Mix the pH-adjusted aqueous phase with the organic modifier (e.g., acetonitrile or methanol) in the desired ratio.
-
System Equilibration: Equilibrate the HPLC system with the new mobile phase for at least 15-20 column volumes before injecting the sample.
Protocol 2: Column Flushing
This protocol outlines the procedure for flushing a contaminated column.
-
Disconnect from Detector: Disconnect the column outlet from the detector to prevent contamination.
-
Strong Solvent Flush: Flush the column with 100% acetonitrile or methanol at a low flow rate (e.g., 0.5 mL/min) for 30-60 minutes.
-
Intermediate Solvent Flush: If your mobile phase contained a buffer, flush the column with HPLC-grade water before the organic solvent flush to prevent buffer precipitation.
-
Re-equilibration: Reconnect the column to the detector and equilibrate with the mobile phase until a stable baseline is achieved.
Visual Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting Bakuchiol HPLC peak tailing.
Caption: Troubleshooting workflow for Bakuchiol HPLC peak tailing.
Frequently Asked Questions (FAQs)
Q1: What are the typical physicochemical properties of Bakuchiol that can affect its chromatography?
A1: Bakuchiol is a meroterpenoid phenol.[18] It is a highly lipophilic compound with low aqueous solubility.[18][19] Its chemical structure includes a phenolic hydroxyl group, which can engage in secondary interactions with the stationary phase.[18] Bakuchiol is soluble in organic solvents like ethanol, DMSO, and methanol.[20][21]
Q2: What is a good starting HPLC method for Bakuchiol analysis?
A2: A good starting point for Bakuchiol analysis is a reversed-phase method using a C18 column.[9][22] A gradient elution with a mobile phase consisting of water (acidified with 0.1% formic or acetic acid) and acetonitrile or methanol is commonly used.[9][23] Detection is typically performed at around 260 nm.[6][23]
Q3: How does the mobile phase pH specifically affect the peak shape of Bakuchiol?
A3: As a phenolic compound, Bakuchiol's ionization state is pH-dependent. At a pH close to its pKa (around 10.10), it will exist in both ionized (phenolate) and non-ionized forms.[11] The ionized form is more polar and will interact differently with the reversed-phase column, leading to peak broadening or tailing.[24] By maintaining the mobile phase pH well below the pKa (e.g., pH 2.5-4), Bakuchiol remains in its non-ionized, more retained form, resulting in a sharper, more symmetrical peak.[13][14]
Q4: Can I use a methanol-based mobile phase instead of acetonitrile for Bakuchiol analysis?
A4: Yes, methanol can be used as the organic modifier. Both methanol and acetonitrile have been successfully used in HPLC methods for Bakuchiol.[6][7][9] The choice between them may affect selectivity and elution strength, so it may require some method optimization.
Q5: My peak tailing issue persists even after trying the recommended solutions. What else can I check?
A5: If significant tailing continues, consider these less common causes:
-
Metal Contamination: Trace metal impurities in the silica packing or from the HPLC system can chelate with the phenolic hydroxyl group of Bakuchiol, causing tailing.[3][15] Using a column with high-purity silica or adding a chelating agent like EDTA to the mobile phase (in small concentrations) might help.
-
Column Hardware Issues: Check for blocked frits at the column inlet or outlet, which can cause peak distortion.
-
Detector Settings: An incorrectly set detector time constant can also lead to peak distortion.[1]
References
- 1. uhplcs.com [uhplcs.com]
- 2. chromtech.com [chromtech.com]
- 3. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 4. shodexhplc.com [shodexhplc.com]
- 5. LC Technical Tip [discover.phenomenex.com]
- 6. HPLC Method for Simultaneous Quantification of Bakuchiol and Minor Furocoumarins in Bakuchiol Extract from Psoralea corylifolia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. HPLC Method for Simultaneous Quantification of Bakuchiol and Minor Furocoumarins in Bakuchiol Extract from Psoralea corylifolia. | Semantic Scholar [semanticscholar.org]
- 8. i01.yizimg.com [i01.yizimg.com]
- 9. Development of a new chromatographic method for the determination of bakuchiol in cosmetic products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 11. Bakuchiol | 10309-37-2 [chemicalbook.com]
- 12. researchgate.net [researchgate.net]
- 13. agilent.com [agilent.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. Reasons for Peak Tailing of HPLC Column - Hawach [hawachhplccolumn.com]
- 16. support.waters.com [support.waters.com]
- 17. HPLC Troubleshooting Guide [scioninstruments.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. cdn.caymanchem.com [cdn.caymanchem.com]
- 21. Bakuchiol, a natural constituent and its pharmacological benefits - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. mdpi.com [mdpi.com]
- 24. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
Bakuchicin Stability in Cell Culture Media: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Bakuchicin in cell culture media.
I. This compound: Overview and Potential Stability Concerns
This compound is a furanocoumarin, a class of organic compounds known for their photosensitivity. When working with this compound in cell culture, its stability can be influenced by several factors including light exposure, pH of the media, temperature, and oxidative stress. Understanding these potential issues is crucial for obtaining reliable and reproducible experimental results.
Potential Degradation Pathways for this compound:
The furanocoumarin structure of this compound suggests potential degradation through photodegradation, hydrolysis, and oxidation.
Caption: Predicted degradation pathways for this compound.
II. Troubleshooting Guide
This guide addresses common problems encountered when using this compound in cell culture experiments.
| Problem | Possible Cause | Recommended Solution |
| Precipitate formation in stock solution or media | - Low solubility of this compound in aqueous media.- Temperature fluctuations causing precipitation.[1]- High concentration of this compound exceeding its solubility limit. | - Prepare stock solutions in an appropriate organic solvent like DMSO before diluting in media.- Avoid repeated freeze-thaw cycles of stock solutions.[1]- Warm the media to 37°C and swirl to help dissolve any precipitate before use.[2]- Perform a solubility test to determine the maximum soluble concentration in your specific cell culture medium. |
| Inconsistent experimental results | - Degradation of this compound due to light exposure.[3]- Instability of this compound at the pH of the cell culture medium.- Oxidation of this compound over time in the incubator. | - Protect all solutions containing this compound from light by using amber tubes and wrapping plates in foil.- Prepare fresh dilutions of this compound for each experiment.- Evaluate the stability of this compound at the working concentration and incubation time using a stability assay (see Section IV). |
| Loss of compound activity over time | - Chemical degradation of this compound under experimental conditions. | - Determine the half-life of this compound in your cell culture medium to establish a timeframe for reliable experiments.- Consider more frequent media changes with freshly prepared this compound. |
| Visible color change in the media | - pH shift in the media, which could affect this compound stability.[4]- Potential contamination.[1] | - Ensure proper CO2 levels in the incubator to maintain the correct media pH.[2]- Check for signs of microbial contamination.[1] |
III. Frequently Asked Questions (FAQs)
1. How should I prepare and store this compound stock solutions?
It is recommended to prepare a high-concentration stock solution of this compound in an organic solvent such as DMSO. Aliquot the stock solution into small, single-use volumes and store at -20°C or -80°C, protected from light. Avoid repeated freeze-thaw cycles.
2. What is the optimal solvent for dissolving this compound?
3. Is this compound sensitive to light?
Yes, as a furanocoumarin, this compound is expected to be sensitive to light, particularly UV light.[3][5] Exposure can lead to photodegradation and loss of activity. It is crucial to handle all this compound solutions in a light-protected manner.
4. How does the pH of the cell culture medium affect this compound stability?
The stability of furanocoumarins can be pH-dependent. Extreme pH values may lead to hydrolysis.[6] Standard cell culture media are typically buffered to a physiological pH (around 7.4), but it is advisable to confirm the stability of this compound under your specific experimental conditions.
5. Can I autoclave my medium after adding this compound?
No. Autoclaving involves high temperatures and pressures which will likely degrade this compound. This compound should be sterile-filtered and added to the medium after it has cooled to room temperature.
6. How can I test the stability of this compound in my specific cell culture medium?
You can perform a stability assay by incubating this compound in your cell culture medium under your experimental conditions (e.g., 37°C, 5% CO2) for different durations. At each time point, collect a sample and analyze the concentration of the remaining intact this compound using methods like HPLC or LC-MS.
IV. Experimental Protocols
Protocol 1: Assessing this compound Solubility in Cell Culture Media
This protocol provides a general method to determine the approximate solubility of this compound in a specific cell culture medium.
References
- 1. Cell Culture Academy [procellsystem.com]
- 2. Mammalian Cell Culture Basics Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 3. Ultraviolet A‐induced photodegradation of 5‐methoxypsoralen, 8‐methoxypsoralen and psoralen reduces the biological effectiveness of the furocoumarins in vivo | Semantic Scholar [semanticscholar.org]
- 4. mdpi.com [mdpi.com]
- 5. Furanocoumarin - Wikipedia [en.wikipedia.org]
- 6. journals.flvc.org [journals.flvc.org]
Technical Support Center: Optimizing Bakuchicin Extraction from Psoralea corylifolia
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the extraction of Bakuchicin from Psoralea corylifolia.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it extracted from Psoralea corylifolia?
A1: this compound is a furanocoumarin found in the seeds of Psoralea corylifolia, a plant used in traditional medicine. It is investigated for various pharmacological activities, including anti-inflammatory and other therapeutic effects.
Q2: Which solvents are most effective for extracting this compound?
A2: While specific data for this compound is limited, studies on the extraction of furanocoumarins from Psoralea corylifolia suggest that polar solvents are generally effective. A mixture of methanol and chloroform (50:50 v/v) has been used for the simultaneous extraction of psoralen, isopsoralen, xanthotoxin, and bergapten. Ethanol has also been mentioned as an extraction solvent for this compound. For the related compound Bakuchiol, non-polar solvents like petroleum ether have shown high extraction efficiency. Researchers should consider conducting preliminary solvent screening with solvents of varying polarities (e.g., hexane, ethyl acetate, ethanol, methanol) to determine the optimal solvent for this compound.
Q3: What are the key parameters influencing this compound extraction yield?
A3: The primary factors affecting the yield of furanocoumarins like this compound include:
-
Solvent Type: The polarity of the solvent should ideally match that of this compound for maximum solubility.
-
Temperature: Higher temperatures can increase solubility and diffusion rates, but may also lead to the degradation of thermolabile compounds.[1]
-
Extraction Time: Sufficient time is required for the solvent to penetrate the plant matrix and dissolve the target compound.
-
Particle Size of Plant Material: A smaller particle size increases the surface area available for extraction, generally leading to higher yields.
-
Solid-to-Liquid Ratio: An optimal ratio ensures that there is enough solvent to extract the compound without being overly dilute, which can complicate downstream processing.[2]
Q4: How stable is this compound during extraction and storage?
A4: Furanocoumarins can be sensitive to heat and pH. One study indicated that psoralen, a related furanocoumarin, is relatively stable in simulated gastric and intestinal fluids, while bakuchiol and this compound showed some instability.[3] It is advisable to conduct extractions at moderate temperatures and store extracts in cool, dark conditions to minimize degradation. A stability-indicating HPLC method should be used to assess the purity of the extract over time.[4]
Experimental Protocols
Protocol 1: Solvent Extraction and HPLC-UV Quantification of this compound
This protocol is based on established methods for the simultaneous analysis of furanocoumarins in Psoralea corylifolia.
1. Sample Preparation:
- Grind dried seeds of Psoralea corylifolia to a fine powder (e.g., 40-60 mesh).
- Dry the powder in an oven at a controlled temperature (e.g., 50-60°C) to a constant weight to remove moisture.
2. Extraction:
- Weigh 1.0 g of the dried seed powder and place it in a suitable extraction vessel.
- Add 10 mL of a methanol and chloroform mixture (50:50 v/v).
- Place the vessel in an ultrasonic bath for 30 minutes to facilitate extraction.
- Centrifuge the mixture to separate the supernatant from the solid residue.
- Collect the supernatant. Repeat the extraction process on the residue two more times with fresh solvent.
- Combine all the supernatants and adjust the final volume to 25 mL with the extraction solvent.
- Filter the combined extract through a 0.45 µm syringe filter prior to HPLC analysis.
3. HPLC-UV Analysis:
- HPLC System: A standard HPLC system with a UV detector.
- Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
- Mobile Phase: A gradient of phosphate buffer and acetonitrile can be used. A previously reported method for simultaneous estimation of psoralen, this compound, and bakuchiol utilized a gradient reverse phase HPLC procedure.[5]
- Flow Rate: 1.0 mL/min.
- Detection Wavelength: Densitometric scanning at 285 nm has been used for the simultaneous detection of Psoralen, this compound, and Bakuchiol.[3]
- Injection Volume: 10-20 µL.
- Quantification: Prepare a calibration curve using a certified standard of this compound. Calculate the concentration in the sample by comparing the peak area with the calibration curve.
Data Presentation
Table 1: Reported Furanocoumarin Content in Psoralea corylifolia Seeds
| Compound | Content Range (mg/g of raw material) | Reference |
| Psoralen | 2.5 - 13.0 | [6] |
| Angelicin | 2.2 - 9.2 | [6] |
| Bakuchiol | 36.2 - 71.0 | [6] |
| This compound | Not explicitly quantified in this range | N/A |
Note: This table provides context on the relative abundance of related compounds. Specific yield data for this compound under varied extraction conditions is limited in the reviewed literature.
Troubleshooting Guides
Issue 1: Low this compound Yield
Possible Causes & Solutions:
| Cause | Solution |
| Inappropriate Solvent | Perform a solvent screening with a range of polarities (e.g., hexane, ethyl acetate, ethanol, methanol, and mixtures thereof) to identify the optimal solvent for this compound. |
| Insufficient Extraction Time | Increase the extraction time in increments (e.g., 30, 60, 90 minutes) and analyze the yield at each time point to determine the optimal duration. |
| Suboptimal Temperature | Optimize the extraction temperature. While higher temperatures can increase solubility, they may also degrade this compound.[1] Test a range of temperatures (e.g., 30°C, 45°C, 60°C) to find the best balance between yield and stability. |
| Large Particle Size | Ensure the plant material is finely ground (e.g., 40-60 mesh) to maximize the surface area for extraction. |
| Poor Quality of Plant Material | Use high-quality, properly identified, and well-stored Psoralea corylifolia seeds. The concentration of secondary metabolites can vary based on harvesting time and storage conditions.[7] |
| Inadequate Solid-to-Liquid Ratio | Optimize the ratio of plant material to solvent. A ratio that is too high may result in incomplete extraction, while a ratio that is too low can lead to a dilute extract that is difficult to process. Experiment with ratios such as 1:10, 1:20, and 1:30 (g/mL).[2] |
Issue 2: Presence of Impurities in the Extract
Possible Causes & Solutions:
| Cause | Solution |
| Co-extraction of Unwanted Compounds | Modify the solvent polarity to be more selective for this compound. A sequential extraction with solvents of increasing polarity (e.g., starting with hexane to remove non-polar compounds, followed by a more polar solvent for this compound) can be effective. |
| Degradation of this compound | Use milder extraction conditions (lower temperature, shorter duration). Protect the extract from light and heat during processing and storage. Analyze the extract using a stability-indicating HPLC method to identify and quantify degradation products.[4] |
| Formation of Emulsions during Partitioning | If performing liquid-liquid extraction for purification, emulsions can form.[8] To break emulsions, try adding a small amount of brine, changing the pH, or using gentle centrifugation. |
Visualizations
Caption: General workflow for the extraction and quantification of this compound.
Caption: Troubleshooting decision tree for addressing low this compound extraction yield.
References
- 1. Impact of Different Solvents and Temperatures on the Extraction of Bioactive Compounds from Rose Fruits (Rosa rugosa) Pomace [mdpi.com]
- 2. openresearchafrica.org [openresearchafrica.org]
- 3. jddtonline.info [jddtonline.info]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. informaticsjournals.co.in [informaticsjournals.co.in]
- 6. Optimization of Extraction of Bioactive Compounds from Baphicacanthus cusia Leaves by Hydrophobic Deep Eutectic Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. customprocessingservices.com [customprocessingservices.com]
- 8. chromatographyonline.com [chromatographyonline.com]
Bakuchicin Stability & Storage: A Technical Support Guide
This guide provides researchers, scientists, and drug development professionals with essential information and troubleshooting advice to prevent the degradation of Bakuchicin during storage and experimental use.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
To ensure the long-term stability of this compound, it is recommended to store it in a dry, dark environment. For short-term storage (days to weeks), a temperature of 0-4°C is advised. For long-term storage (months to years), the temperature should be maintained at -20°C. Following these conditions will help preserve the integrity of the compound for over two years.
Q2: My this compound solution has changed color. What could be the cause?
A change in the color of your this compound solution is often an indicator of degradation. The most common causes are exposure to light, elevated temperatures, or presence of oxidizing agents. It is crucial to protect this compound, both in solid form and in solution, from light and heat to prevent degradation.
Q3: I am observing unexpected peaks in my analytical chromatography (HPLC, LC-MS). Could this be due to this compound degradation?
Yes, the appearance of new or unexpected peaks in your chromatogram is a strong indication that your this compound sample may have degraded. These new peaks likely represent degradation products. To confirm this, you should perform a forced degradation study to identify the potential degradation products and their retention times.
Q4: Is this compound sensitive to pH?
Yes, this compound is highly sensitive to pH. One study has shown that this compound degrades within three minutes in simulated gastric and intestinal fluids, which have acidic and neutral/alkaline pH respectively[1]. Therefore, it is critical to control the pH of your solutions containing this compound to prevent rapid degradation.
Troubleshooting Guide: Investigating this compound Degradation
If you suspect that your this compound sample has degraded, follow this troubleshooting workflow to identify the potential cause.
Caption: Troubleshooting workflow for this compound degradation.
Summary of Stability and Storage Data
| Parameter | Recommendation/Information | Source |
| Short-Term Storage | 0 - 4 °C, dry and dark | |
| Long-Term Storage | -20 °C, dry and dark | |
| Shipping Conditions | Stable for a few weeks at ambient temperature | |
| Light Exposure | Protect from light to prevent photodegradation. Furanocoumarins, the class of compounds this compound belongs to, can be degraded by UV irradiation. | [2] |
| Temperature | Avoid high temperatures. Furanocoumarins can be degraded by heat treatment. | [2] |
| pH Sensitivity | Highly sensitive to pH. Degrades rapidly in acidic and neutral/alkaline conditions. | [1] |
| Chemical Incompatibility | Avoid strong oxidizing and reducing agents. |
Experimental Protocol: Forced Degradation Study for this compound
A forced degradation study is essential to understand the intrinsic stability of this compound and to develop stability-indicating analytical methods.[3][4]
Objective: To identify potential degradation products and degradation pathways of this compound under various stress conditions.
Materials:
-
This compound
-
Methanol or Acetonitrile (HPLC grade)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC or UPLC system with a UV or MS detector
-
pH meter
-
Photostability chamber
-
Oven
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
To 1 mL of this compound stock solution, add 1 mL of 0.1 M HCl.
-
Incubate the mixture at 60°C for 24 hours.
-
At appropriate time points (e.g., 2, 6, 12, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase to a suitable concentration for analysis.
-
-
Base Hydrolysis:
-
To 1 mL of this compound stock solution, add 1 mL of 0.1 M NaOH.
-
Keep the mixture at room temperature and monitor for degradation at initial time points (e.g., 5, 15, 30, 60 minutes) due to the high pH sensitivity of furanocoumarins.
-
Withdraw an aliquot, neutralize with an equivalent amount of 0.1 M HCl, and dilute for analysis.
-
-
Oxidative Degradation:
-
To 1 mL of this compound stock solution, add 1 mL of 3% H₂O₂.
-
Keep the solution at room temperature, protected from light, for 24 hours.
-
At various time points, take an aliquot and dilute for analysis.
-
-
Thermal Degradation:
-
Place solid this compound powder in an oven at 70°C for 48 hours.
-
Also, expose a solution of this compound to the same conditions.
-
At the end of the study, dissolve the solid powder and dilute the solution for analysis.
-
-
Photodegradation:
-
Expose a solution of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter (as per ICH Q1B guidelines).
-
A control sample should be kept in the dark under the same temperature conditions.
-
Analyze the samples after the exposure period.
-
-
Analysis:
-
Analyze all samples by a suitable stability-indicating HPLC method.
-
Compare the chromatograms of the stressed samples with that of an untreated control sample to identify and quantify the degradation products.
-
Hypothetical Degradation Pathway
While the exact degradation pathways of this compound are not well-documented, a hypothetical pathway can be proposed based on the known chemistry of furanocoumarins. The lactone ring is susceptible to hydrolysis under basic conditions, and the furan ring can undergo oxidative cleavage or photodimerization.
Caption: Hypothetical degradation pathways of this compound.
References
Bakuchicin Interference in Cell Viability Assays: A Technical Support Guide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with cell viability assays when using bakuchicin. This compound, a furanocoumarin from Psoralea corylifolia, is known for its diverse biological activities, including anti-inflammatory, antioxidant, and anti-cancer effects.[1][2] However, its chemical properties can interfere with common colorimetric and fluorometric cell viability assays, leading to inaccurate results. This guide offers solutions and alternative methods to ensure reliable data.
Frequently Asked Questions (FAQs)
Q1: How can this compound interfere with tetrazolium-based assays like MTT, XTT, and MTS?
A1: this compound can interfere with tetrazolium-based assays through two primary mechanisms:
-
Mitochondrial Activity Modulation: These assays measure cell viability by assessing the activity of mitochondrial dehydrogenases, which reduce the tetrazolium salt to a colored formazan product. This compound has been shown to directly impact mitochondrial function, including increasing the activity of succinate dehydrogenase.[2][3] This can lead to an overestimation of cell viability that is independent of the actual number of living cells.
-
Antioxidant Properties: As an antioxidant, this compound can directly reduce the tetrazolium salt non-enzymatically, leading to a false-positive signal and an inaccurate assessment of cell viability.[4][5] Compounds with reducing properties are known to interfere with these assays.[5]
Q2: Can the color of this compound solutions affect the absorbance readings in colorimetric assays?
A2: While this compound itself is not intensely colored, impurities or the use of complex herbal extracts containing this compound can introduce color that interferes with absorbance readings.[6] It is crucial to include proper controls to account for any background absorbance from the compound solution.
Q3: Are LDH assays a suitable alternative for measuring cytotoxicity in the presence of this compound?
A3: Lactate dehydrogenase (LDH) assays measure cytotoxicity by quantifying the release of LDH from damaged cells.[7] This method is generally less susceptible to interference from compounds that affect mitochondrial activity. However, potential issues can still arise. For instance, some compounds can inhibit LDH activity directly.[8][9][10] Therefore, it is essential to run controls to test for any direct effect of this compound on LDH enzyme activity.
Q4: What are the most reliable alternative assays for assessing cell viability when working with this compound?
A4: Several alternative assays are less prone to interference from compounds like this compound:[11][12]
-
ATP-Based Assays (e.g., CellTiter-Glo®): These assays measure the level of intracellular ATP, which is a direct indicator of metabolically active, viable cells.[11] This method is generally not affected by a compound's redox potential.
-
Resazurin-Based Assays (e.g., alamarBlue®): While also a redox-based assay, the reaction mechanism is different from tetrazolium salts and may be less susceptible to interference.[12] However, proper controls are still necessary.
-
Dye Exclusion Assays (e.g., Trypan Blue, DRAQ7™): These methods directly count viable and non-viable cells based on membrane integrity and are not dependent on metabolic activity.[13][14] Flow cytometry-based methods using dyes like DRAQ7™ can provide accurate and quantifiable results.[13]
-
Sulforhodamine B (SRB) Assay: This assay is based on the staining of total cellular protein and is independent of metabolic activity, making it a robust alternative.[11]
Troubleshooting Guides
Tetrazolium-Based Assays (MTT, XTT, MTS)
| Problem | Possible Cause | Solution |
| High background absorbance in wells without cells | This compound is directly reducing the tetrazolium salt. | Run a "compound only" control (media + this compound + assay reagent) and subtract this background from all readings. |
| Inconsistent or unexpectedly high cell viability readings | This compound is enhancing mitochondrial dehydrogenase activity. | Validate findings with an alternative, non-metabolic assay (e.g., SRB or ATP-based assay).[11] |
| Color interference from the this compound solution | The compound solution itself is colored. | Run a control with cells and the compound but without the assay reagent to measure the compound's intrinsic absorbance. |
LDH Cytotoxicity Assay
| Problem | Possible Cause | Solution |
| Lower than expected cytotoxicity (LDH release) | This compound may be inhibiting the LDH enzyme. | Perform a control experiment by adding this compound to a known amount of LDH (from a lysis control) to check for direct enzyme inhibition.[8][9][10] |
| High background LDH in media | Serum in the culture media can contain LDH. | Use serum-free media during the LDH release period or use a media-only background control.[7] |
Quantitative Data Summary
The following table summarizes the known biological activities of this compound that are relevant to its potential interference in cell viability assays.
| Parameter | Observation | Implication for Cell Viability Assays | Reference(s) |
| Mitochondrial Enzyme Activity | Increases activity of mitochondrial succinate dehydrogenase and cytochrome c oxidase. | May artificially inflate results of tetrazolium-based assays (MTT, XTT, MTS). | [2][3] |
| Antioxidant Activity | Activates the Nrf2 signaling pathway and exhibits direct antioxidant effects. | Can lead to non-enzymatic reduction of tetrazolium salts, causing false positives. | [4] |
| Mitochondrial Membrane Potential | Can cause a loss of mitochondrial membrane potential at higher concentrations. | May lead to decreased viability, which could be masked by interference. | [15] |
| CYP1A Inhibition | Acts as a competitive inhibitor of CYP1A1 and CYP1A2. | While not a direct assay interference, it highlights the compound's bioactivity. | [16] |
Experimental Protocols
Protocol 1: Control for this compound Interference in MTT Assay
-
Cell Seeding: Plate cells in a 96-well plate at the desired density and incubate for 24 hours.
-
Treatment: Treat cells with a serial dilution of this compound. Include the following controls:
-
Vehicle Control: Cells treated with the vehicle (e.g., DMSO) only.
-
Untreated Control: Cells in media only.
-
Compound Background Control: Wells with media and this compound at all tested concentrations, but no cells.
-
Media Blank: Wells with media only.
-
-
Incubation: Incubate for the desired treatment period (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.[5][17]
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well.
-
Absorbance Reading: Read absorbance at 570 nm.
-
Data Analysis:
-
Subtract the absorbance of the media blank from all readings.
-
Subtract the absorbance of the corresponding "Compound Background Control" from the wells containing cells and this compound.
-
Calculate cell viability relative to the vehicle control.
-
Protocol 2: ATP-Based Cell Viability Assay (e.g., CellTiter-Glo®)
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT protocol, using an opaque-walled 96-well plate.
-
Incubation: Incubate for the desired treatment period.
-
Reagent Preparation: Equilibrate the plate and the ATP assay reagent to room temperature.
-
Reagent Addition: Add a volume of the ATP assay reagent equal to the volume of cell culture medium in each well.[5]
-
Lysis and Signal Stabilization: Mix on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Luminescence Reading: Measure luminescence using a plate reader.
-
Data Analysis: Calculate cell viability relative to the vehicle control after subtracting the background luminescence from wells with media only.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Potential mechanisms of this compound interference in tetrazolium-based cell viability assays.
Caption: Troubleshooting workflow for unexpected cell viability results with this compound.
Caption: Simplified Nrf2 signaling pathway activated by this compound, leading to antioxidant effects.
References
- 1. This compound attenuates atopic skin inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Bakuchiol targets mitochondrial proteins, prohibitins and voltage-dependent anion channels: New insights into developing antiviral agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 8. Bacterial Interference With Lactate Dehydrogenase Assay Leads to an Underestimation of Cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Bacterial Interference With Lactate Dehydrogenase Assay Leads to an Underestimation of Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Bacterial interference with lactate dehydrogenase assay leads to an underestimation of cytotoxicity [biblio.ugent.be]
- 11. researchgate.net [researchgate.net]
- 12. Alternatives to MTT Assay in Cell Viability Assessments - 4B [albergueweb1.uva.es]
- 13. DRAQ7 as an Alternative to MTT Assay for Measuring Viability of Glioma Cells Treated With Polyphenols - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Selective Inhibition of this compound Isolated from Psoralea corylifolia on CYP1A in Human Liver Microsomes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. broadpharm.com [broadpharm.com]
Validation & Comparative
A Comparative Guide to the Biological Activities of Bakuchicin and Bakuchiol for Researchers and Drug Development Professionals
An objective comparison of the biological activities of Bakuchicin and Bakuchiol, supported by experimental data, to inform research and development in the pharmaceutical and cosmetic industries.
Introduction
This compound and Bakuchiol are two natural compounds predominantly isolated from the seeds of Psoralea corylifolia, a plant with a long history in traditional medicine. While structurally related, these compounds exhibit distinct biological activities that are of significant interest to researchers in drug discovery and development. This guide provides a comprehensive comparison of their anticancer, anti-inflammatory, and antioxidant properties, supported by quantitative data from scientific studies. Detailed experimental protocols for key bioassays are also included to facilitate the replication and further investigation of these findings.
Comparative Biological Activity
A summary of the available quantitative data on the biological activities of this compound and Bakuchiol is presented below. It is important to note that direct comparative studies evaluating both compounds under identical experimental conditions are limited. Therefore, this guide presents the available data, acknowledging the potential for variation due to different experimental setups.
Anticancer Activity
Both this compound and Bakuchiol have demonstrated potential as anticancer agents through different mechanisms of action. Bakuchiol has been shown to inhibit DNA polymerase, an enzyme crucial for DNA replication, while this compound acts as an inhibitor of topoisomerase II, another key enzyme involved in managing DNA topology during replication and transcription.[1]
| Compound | Cell Line | Assay | IC50 Value | Reference |
| Bakuchiol | A549 (Human Lung Adenocarcinoma) | MTT Assay (72h) | 9.58 ± 1.12 µM | [2] |
| This compound | - | Topoisomerase II Inhibition | Data not available | - |
IC50: The half maximal inhibitory concentration.
Anti-inflammatory Activity
Both compounds have been investigated for their anti-inflammatory properties. Bakuchiol has been shown to inhibit key enzymes in the inflammatory cascade, such as 5-lipoxygenase, and to reduce the production of inflammatory mediators like nitric oxide (NO). This compound has demonstrated anti-inflammatory effects in a model of atopic dermatitis.
| Compound | Assay | Cell Line / Model | IC50 Value / Effect | Reference |
| Bakuchiol | 5-Lipoxygenase Inhibition | - | 23.5 µM | [3] |
| Bakuchiol | Nitric Oxide Production Inhibition | LPS-stimulated BV-2 microglia | Significant suppression (quantitative IC50 not specified) | [4] |
| This compound | Atopic Dermatitis-like skin inflammation | BALB/c mice | Attenuated symptoms |
Antioxidant Activity
Bakuchiol has been extensively studied for its antioxidant properties and has shown potent radical scavenging and lipid peroxidation inhibitory activities. Quantitative data for the antioxidant activity of this compound is not as readily available in the reviewed literature.
| Compound | Assay | IC50/EC50 Value | Reference |
| Bakuchiol | Squalene Peroxidation Inhibition | 0.5 µg/mL | [5] |
| Bakuchiol | DPPH Radical Scavenging | Data not available | [6][7] |
| Bakuchiol | ABTS Radical Scavenging | Data not available | [8] |
EC50: The half maximal effective concentration.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to enable researchers to reproduce and build upon these findings.
Topoisomerase II Decatenation Assay
This assay is used to determine the inhibitory effect of compounds on topoisomerase II, which decatenates kinetoplast DNA (kDNA).
Materials:
-
Human Topoisomerase II
-
Kinetoplast DNA (kDNA)
-
10x Topoisomerase II Assay Buffer
-
ATP solution
-
Dilution Buffer
-
STEB (Stopping Buffer)
-
Chloroform:isoamyl alcohol (24:1)
-
1% Agarose gel
-
Ethidium bromide
-
Test compound (this compound)
Procedure:
-
Prepare a reaction mixture containing Assay Buffer, ATP, kDNA, and water.
-
Add the test compound (dissolved in a suitable solvent like DMSO) to the reaction mixture. Include a solvent control.
-
Initiate the reaction by adding diluted Topoisomerase II enzyme.
-
Incubate the reaction at 37°C for 30 minutes.
-
Stop the reaction by adding STEB and chloroform:isoamyl alcohol.
-
Vortex briefly and centrifuge to separate the aqueous and organic phases.
-
Load the aqueous phase onto a 1% agarose gel containing ethidium bromide.
-
Run the gel electrophoresis to separate the decatenated DNA from the catenated kDNA.
-
Visualize the DNA bands under UV light. Inhibition is observed as a decrease in the amount of decatenated DNA compared to the control.[9]
DNA Polymerase Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of DNA polymerase.
Materials:
-
DNA Polymerase (e.g., Taq DNA polymerase)
-
DNA template and primers
-
dNTPs (a mix of dATP, dCTP, dGTP, dTTP)
-
10x Polymerase Buffer
-
Test compound (Bakuchiol)
-
Detection system (e.g., fluorescent dye for DNA)
Procedure:
-
Prepare a reaction mixture containing the DNA template, primers, dNTPs, and Polymerase Buffer.
-
Add serial dilutions of the test compound to the reaction mixture.
-
Initiate the reaction by adding the DNA Polymerase.
-
Incubate the reaction at the optimal temperature for the polymerase for a set period (e.g., 15 minutes).
-
Stop the reaction and quantify the amount of newly synthesized DNA using a suitable detection method, such as a fluorescent DNA-binding dye.
-
The IC50 value is calculated by plotting the percentage of inhibition against the compound concentration.[10]
LPS-Induced Nitric Oxide Production Inhibition Assay in RAW 264.7 Macrophages
This assay assesses the anti-inflammatory potential of a compound by measuring its ability to inhibit the production of nitric oxide (NO) in macrophages stimulated with lipopolysaccharide (LPS).
Materials:
-
RAW 264.7 macrophage cells
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)
-
Lipopolysaccharide (LPS)
-
Griess Reagent
-
Test compound (Bakuchiol or this compound)
-
96-well culture plates
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate and incubate for 24 hours.
-
Pre-treat the cells with various concentrations of the test compound for a specified time (e.g., 1 hour).
-
Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for another 24 hours.
-
Collect the cell culture supernatant.
-
Mix the supernatant with Griess Reagent and incubate at room temperature for 10-15 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
The amount of nitrite, a stable product of NO, is determined from a sodium nitrite standard curve. The percentage of inhibition is calculated relative to the LPS-treated control.[11][12][13][14]
DPPH Radical Scavenging Assay
This assay measures the free radical scavenging capacity of a compound.
Materials:
-
2,2-diphenyl-1-picrylhydrazyl (DPPH) solution in methanol or ethanol
-
Test compound (Bakuchiol or this compound)
-
Methanol or ethanol
-
96-well plate or spectrophotometer cuvettes
-
Positive control (e.g., Ascorbic acid)
Procedure:
-
Prepare different concentrations of the test compound in a suitable solvent.
-
Add a defined volume of the test compound solution to a 96-well plate or cuvette.
-
Add the DPPH working solution to initiate the reaction.
-
Incubate the mixture in the dark at room temperature for a set time (e.g., 30 minutes).
-
Measure the absorbance at 517 nm.
-
The percentage of radical scavenging activity is calculated by comparing the absorbance of the sample to that of a control (DPPH solution without the test compound). The IC50 value is the concentration of the compound that scavenges 50% of the DPPH radicals.[4][15][5][16][17]
Signaling Pathway Diagrams
The following diagrams, generated using the DOT language, illustrate key signaling pathways relevant to the anti-inflammatory activities of this compound and Bakuchiol.
Caption: Simplified NF-κB signaling pathway in inflammation.
Caption: Simplified p38 MAPK signaling pathway in inflammation.
Conclusion
This compound and Bakuchiol, both derived from Psoralea corylifolia, exhibit promising biological activities with potential therapeutic applications. Bakuchiol has been more extensively studied, with a significant body of evidence supporting its anticancer, anti-inflammatory, and potent antioxidant effects. This compound also shows potential, particularly as an anti-inflammatory and anticancer agent, though more quantitative data is needed to fully assess its potency relative to Bakuchiol. The distinct mechanisms of action for their anticancer activities—DNA polymerase inhibition for Bakuchiol and topoisomerase II inhibition for this compound—suggest that they may have different therapeutic niches or could potentially be used in combination. Further direct comparative studies are warranted to elucidate the relative potencies and full therapeutic potential of these two intriguing natural compounds. This guide serves as a foundational resource for researchers and professionals in the field to direct future research and development efforts.
References
- 1. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-tumor effects of bakuchiol, an analogue of resveratrol, on human lung adenocarcinoma A549 cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. nanu-skincare.com [nanu-skincare.com]
- 4. Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts [greenskybio.com]
- 5. acmeresearchlabs.in [acmeresearchlabs.in]
- 6. researchgate.net [researchgate.net]
- 7. Bakuchiol, a natural constituent and its pharmacological benefits - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. inspiralis.com [inspiralis.com]
- 10. abcam.com [abcam.com]
- 11. mdpi.com [mdpi.com]
- 12. thaiscience.info [thaiscience.info]
- 13. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 14. LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. 4.2. DPPH Radical Scavenging Assay [bio-protocol.org]
- 17. researchgate.net [researchgate.net]
A Comparative Analysis of the Mechanisms of Action: Bakuchicin vs. Isopsoralen
For the attention of Researchers, Scientists, and Drug Development Professionals.
This guide provides a detailed, objective comparison of the molecular mechanisms of action of two furanocoumarins derived from Psoralea corylifolia: Bakuchicin and Isopsoralen. The information presented is collated from experimental data to support research and development in pharmacology and medicinal chemistry.
Overview of Bioactivities
This compound and Isopsoralen, both isomers isolated from the seeds of Psoralea corylifolia, exhibit a range of pharmacological activities. While both compounds demonstrate anti-inflammatory and anticancer properties, their primary mechanisms and molecular targets show notable distinctions. This compound is recognized for its potent and selective inhibition of cytochrome P450 enzymes and its role in modulating inflammatory pathways involving STAT1 and NF-κB. Isopsoralen, also known as Angelicin, is characterized by its influence on the MAPK/NF-κB signaling cascade, its pro-chondrogenic effects, and its ability to induce apoptosis in various cancer cell lines.
Quantitative Comparison of Bioactivities
The following tables summarize the available quantitative data on the bioactivities of this compound and Isopsoralen. Direct comparison is facilitated where similar experimental endpoints have been reported.
Table 1: Inhibition of Cytochrome P450 Enzymes
| Compound | Enzyme | Substrate | System | Inhibition Parameter | Value (µM) | Inhibition Type | Reference(s) |
| This compound | CYP1A | Phenacetin | Human Liver Microsomes (HLMs) | IC₅₀ | 0.43 | - | |
| CYP1A1 | Phenacetin | Recombinant Human | Kᵢ | 0.11 | Competitive | ||
| CYP1A2 | Phenacetin | Recombinant Human | Kᵢ | 0.32 | Competitive | ||
| Isopsoralen | CYP1A2 | Phenacetin | Human Liver Microsomes (HLMs) | IC₅₀ | 0.22 ± 0.03 | Reversible | |
| CYP1A2 | Phenacetin | Human Liver Microsomes (HLMs) | Kᵢ | 0.40 ± 0.06 | Time-Dependent | ||
| MAO-A | - | - | IC₅₀ | 9.0 ± 0.6 | Non-competitive | [1] | |
| MAO-B | - | - | IC₅₀ | 12.8 ± 0.5 | Competitive | [1] |
Table 2: Cytotoxicity Against Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC₅₀ (µM) | Reference(s) |
| Isopsoralen | KB | Human oral carcinoma | 61.9 | |
| KBv200 | Multidrug-resistant oral carcinoma | 49.4 | ||
| K562 | Human leukemia | 49.6 | ||
| K562/ADM | Multidrug-resistant leukemia | 72.0 |
Note: Specific IC₅₀ values for the cytotoxic or topoisomerase II inhibitory activity of this compound were not available in the reviewed literature.
Mechanistic Insights into Signaling Pathways
Anti-inflammatory Mechanisms
Both this compound and Isopsoralen exert anti-inflammatory effects by modulating the NF-κB signaling pathway, a central regulator of inflammation. However, their upstream targets appear to differ.
This compound has been shown to suppress inflammation in the context of atopic dermatitis by inhibiting the phosphorylation of STAT1 and subsequently preventing the nuclear translocation of NF-κB in activated keratinocytes.[2][3] This leads to a downregulation of T-helper type 2 (Th2) gene expression and a reduction in the production of pro-inflammatory cytokines and chemokines, including IL-4, IL-6, and IL-13.[2]
Isopsoralen modulates inflammation by inhibiting the Mitogen-Activated Protein Kinase (MAPK) pathway, which is upstream of NF-κB activation in many inflammatory responses.[4] It has been demonstrated to suppress the phosphorylation of key MAPK members, p38 and JNK, as well as inhibit the phosphorylation and subsequent nuclear translocation of NF-κB.[4]
Below is a DOT script visualizing the distinct anti-inflammatory signaling pathways of this compound and Isopsoralen.
Caption: Comparative signaling pathways for the anti-inflammatory action of this compound and Isopsoralen.
Anticancer Mechanisms
A key differentiator in the anticancer mechanisms of this compound and Isopsoralen is their interaction with enzymes involved in DNA replication and topology.
This compound is reported to be an inhibitor of topoisomerase II . This enzyme is crucial for resolving DNA tangles and supercoils during replication and transcription. By inhibiting topoisomerase II, this compound can lead to the accumulation of DNA strand breaks, ultimately triggering apoptosis in cancer cells.
Isopsoralen , on the other hand, is known to induce apoptosis through mitochondria-dependent pathways. While not directly targeting topoisomerase II, its pro-apoptotic effects contribute to its cytotoxicity against various cancer cell lines.
The logical relationship of their anticancer mechanisms is depicted in the following DOT script.
Caption: Logical flow of the anticancer mechanisms of this compound and Isopsoralen.
Experimental Protocols
This section provides an overview of the methodologies for key experiments cited in the literature for assessing the bioactivities of this compound and Isopsoralen.
Topoisomerase II Decatenation Assay
This assay is used to determine the inhibitory effect of a compound on the decatenation activity of topoisomerase II.
-
Principle: Topoisomerase II can separate interlocked DNA circles (catenated DNA) into individual circular DNA molecules. Inhibitors of this enzyme will prevent this process.
-
Materials:
-
Purified human topoisomerase II enzyme.
-
Kinetoplast DNA (kDNA), a network of catenated DNA circles.
-
Assay buffer (containing ATP and MgCl₂).
-
Test compounds (this compound) dissolved in a suitable solvent (e.g., DMSO).
-
STEB (Sucrose, Tris-HCl, EDTA, Bromophenol Blue) stop buffer.
-
Chloroform/isoamyl alcohol.
-
Agarose gel and electrophoresis equipment.
-
DNA staining agent (e.g., ethidium bromide).
-
-
Procedure:
-
Prepare a reaction mixture containing assay buffer, ATP, and kDNA.
-
Aliquot the mixture into microcentrifuge tubes.
-
Add the test compound at various concentrations to the tubes. Include a solvent control.
-
Initiate the reaction by adding purified topoisomerase II enzyme.
-
Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).
-
Stop the reaction by adding STEB buffer and chloroform/isoamyl alcohol.
-
Centrifuge to separate the aqueous and organic phases.
-
Load the aqueous phase onto an agarose gel.
-
Perform electrophoresis to separate the catenated and decatenated DNA.
-
Stain the gel and visualize the DNA bands under UV light. Catenated DNA remains in the well, while decatenated DNA migrates into the gel.
-
The concentration of the compound that inhibits 50% of the decatenation activity is determined as the IC₅₀.
-
The workflow for this assay is illustrated in the DOT script below.
Caption: Experimental workflow for the Topoisomerase II Decatenation Assay.
Western Blot for NF-κB and MAPK Signaling
This technique is used to detect and quantify specific proteins in a sample, such as the phosphorylated forms of signaling proteins, to assess pathway activation.
-
Principle: Proteins from cell lysates are separated by size using SDS-PAGE, transferred to a membrane, and then probed with specific antibodies to detect the proteins of interest.
-
Materials:
-
Cell culture reagents and appropriate cell line (e.g., RAW 264.7 macrophages, HaCaT keratinocytes).
-
Inflammatory stimulus (e.g., LPS, TNF-α/IFN-γ).
-
Test compounds (this compound, Isopsoralen).
-
Lysis buffer with protease and phosphatase inhibitors.
-
SDS-PAGE gels and electrophoresis equipment.
-
PVDF or nitrocellulose membrane and transfer apparatus.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies (e.g., anti-p-p65, anti-p-IκBα, anti-p-p38, anti-p-STAT1).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
-
Imaging system.
-
-
Procedure:
-
Seed cells and allow them to adhere.
-
Pre-treat cells with the test compound for a specified time (e.g., 1 hour).
-
Stimulate the cells with the inflammatory agent for a defined period (e.g., 15-30 minutes).
-
Lyse the cells and quantify the protein concentration.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin).
-
Conclusion
This compound and Isopsoralen, while structurally related, exhibit distinct mechanisms of action that warrant individual consideration in drug development. This compound's potent and competitive inhibition of CYP1A enzymes and its targeted suppression of the STAT1/NF-κB inflammatory axis highlight its potential as a specific modulator of these pathways. Isopsoralen's broader effects on the MAPK/NF-κB cascade, coupled with its pro-chondrogenic and pro-apoptotic activities, suggest a different therapeutic profile. The quantitative data presented underscore these differences, particularly in their interactions with metabolic enzymes. Further research is required to fully elucidate the anticancer potential of this compound and to establish a more direct quantitative comparison of the anti-inflammatory potencies of both compounds under standardized conditions. This guide serves as a foundational resource for researchers aiming to leverage the unique pharmacological properties of these furanocoumarins.
References
A Comparative Analysis of the Cytotoxic Properties of Bakuchicin and Bakuchiol
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Bakuchicin and Bakuchiol's Performance with Supporting Experimental Data.
Introduction
This compound and Bakuchiol, two natural compounds extracted from the seeds of Psoralea corylifolia, have garnered significant interest in the scientific community for their diverse biological activities. While both compounds are structurally related, emerging research suggests they possess distinct cytotoxic mechanisms and potencies against various cell lines. This guide provides a comparative overview of their cytotoxic effects, summarizing available quantitative data, detailing experimental methodologies, and visualizing their known signaling pathways to aid researchers in their drug discovery and development endeavors.
Comparative Cytotoxicity Data
Table 1: Cytotoxicity of Bakuchiol (IC50 Values)
| Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) | Reference |
| A549 | Human Lung Adenocarcinoma | 72 | 9.58 ± 1.12 | [1] |
| MCF-7 | Human Breast Adenocarcinoma | 24-72 | 9.3 - 12.1 (µg/ml) | [2] |
| NUGC3 | Human Gastric Carcinoma | 24 | ~120 (µg/ml) | [3] |
| HepG2 | Human Hepatocellular Carcinoma | 48 | Not specified, significant inhibition at 10-20 µM | [4][5] |
| A431 | Human Epidermoid Carcinoma | Not specified | Dose-dependent decrease in viability at 2.5, 5, and 10 µM | [6][7] |
| PC-3 | Androgen-Independent Prostate Cancer | Not specified | Significant suppression of proliferation | [8] |
Note: The data presented is a compilation from different studies. Direct comparison should be made with caution due to variations in experimental protocols.
Mechanisms of Action
The cytotoxic effects of this compound and Bakuchiol are mediated through distinct molecular pathways.
This compound: A Topoisomerase II Inhibitor
The primary mechanism of cytotoxicity for this compound is the inhibition of topoisomerase II, an essential enzyme in DNA replication and chromosome segregation. By targeting this enzyme, this compound can induce DNA damage and subsequently trigger cell death.
Bakuchiol: A Multi-Target Agent Inducing Apoptosis
Bakuchiol exhibits a more multifaceted cytotoxic mechanism, primarily centered around the induction of apoptosis through various signaling pathways:
-
Intrinsic Apoptosis Pathway: Bakuchiol has been shown to modulate the expression of Bcl-2 family proteins, leading to a decreased Bcl-2/Bax ratio, mitochondrial membrane potential disruption, cytochrome c release, and subsequent activation of caspases 9 and 3.[4][9]
-
PI3K/AKT and MAPK Signaling Pathways: In gastric cancer cells, Bakuchiol has been observed to reduce the phosphorylation of AKT and increase the phosphorylation of ERK1/2, JNK, and p38, indicating its role in modulating these key survival and stress-response pathways.[3]
-
ROS and JNK-mediated Upregulation of Death Receptors: Bakuchiol can sensitize cancer cells to TRAIL (TNF-related apoptosis-inducing ligand) by increasing the expression of death receptors DR4 and DR5 through a mechanism involving reactive oxygen species (ROS) and JNK signaling.[10]
-
Direct Kinase Inhibition: In skin cancer cells, Bakuchiol has been identified as a direct inhibitor of Hck, Blk, and p38 MAP kinase.[7]
Signaling Pathway Diagrams
Diagram 1: this compound's Proposed Cytotoxic Mechanism
Caption: Proposed cytotoxic mechanism of this compound via Topoisomerase II inhibition.
Diagram 2: Bakuchiol's Multi-Target Apoptotic Signaling
Caption: Simplified overview of Bakuchiol's pro-apoptotic signaling pathways.
Experimental Protocols
Cytotoxicity Assessment: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Workflow Diagram: MTT Assay
Caption: General workflow for determining cytotoxicity using the MTT assay.
Detailed Methodology:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of this compound or Bakuchiol. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After incubation, add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for another 2-4 hours.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Mechanism of Action Assessment: Topoisomerase II Decatenation Assay
This assay is used to determine the inhibitory effect of a compound on the decatenation activity of topoisomerase II.
References
- 1. researchgate.net [researchgate.net]
- 2. scialert.net [scialert.net]
- 3. researchgate.net [researchgate.net]
- 4. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. inspiralis.com [inspiralis.com]
- 7. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cusabio.com [cusabio.com]
- 9. Bakuchiol Induces Apoptosis in Human Hepatocellular Carcinoma Cells HepG2 via Enhancing Bcl-2/Bax/Cyc-t/Caspase-3 Signaling Pathway [wisdomlib.org]
- 10. Bakuchiol-induced caspase-3-dependent apoptosis occurs through c-Jun NH2-terminal kinase-mediated mitochondrial translocation of Bax in rat liver myofibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: Bakuchicin and its Analogs in Drug Discovery
For researchers, scientists, and drug development professionals, this guide provides a detailed comparative analysis of Bakuchicin and its synthetic analogs, focusing on their mechanisms of action and performance in preclinical studies. This document summarizes key experimental data, outlines methodologies for pivotal experiments, and visualizes complex biological pathways to support further research and development.
Introduction to this compound
This compound is a furanocoumarin derived from the seeds of Psoralea corylifolia, a plant with a long history in traditional medicine for treating various skin conditions.[1] Modern research has begun to elucidate the pharmacological properties of this compound, revealing its potential as a potent anti-inflammatory agent. Its mechanisms of action primarily revolve around the modulation of key signaling pathways involved in the inflammatory response.
This compound's Anti-Inflammatory Mechanism of Action
Experimental evidence demonstrates that this compound exerts its anti-inflammatory effects by suppressing the expression of pro-inflammatory cytokines and chemokines.[1][2] This is achieved through the inhibition of the STAT-1 and NF-κB signaling pathways. In activated keratinocytes, this compound has been shown to inhibit the phosphorylation of STAT-1 and prevent the nuclear translocation of NF-κB, a critical step in the activation of inflammatory gene transcription.[1][2]
This compound in a Model of Atopic Dermatitis
A key study investigating the therapeutic potential of this compound utilized a mouse model of atopic dermatitis (AD). In this model, AD-like skin inflammation was induced in BALB/c mice. Intragastric administration of this compound was shown to significantly attenuate the symptoms of AD, including reductions in ear thickness, erythema, and keratosis.[1] Histological analysis revealed a decrease in epidermal and dermal thickening, as well as reduced infiltration of eosinophils and mast cells in this compound-treated mice.[1]
Quantitative Effects of this compound on Atopic Dermatitis Markers
| Parameter | Control (AD-induced) | This compound-treated (10 mg/kg) | Dexamethasone-treated |
| Ear Thickness (mm) | ~0.45 | ~0.28 | ~0.25 |
| Epidermal Thickness (µm) | ~120 | ~40 | ~30 |
| Dermal Thickness (µm) | ~350 | ~150 | ~120 |
| Eosinophil Infiltration (cells/mm²) | ~180 | ~60 | ~40 |
| Mast Cell Infiltration (cells/mm²) | ~150 | ~50 | ~30 |
Data are approximated from graphical representations in the cited study and are intended for comparative purposes.
Synthetic Analogs: A Focus on Bakuchiol Derivatives
Direct research on synthetic analogs of this compound is limited in publicly available literature. However, extensive research has been conducted on the synthetic analogs of Bakuchiol, a closely related meroterpene from Psoralea corylifolia. Bakuchiol shares structural similarities with this compound and also exhibits a range of biological activities. Studies on Bakuchiol analogs provide valuable insights into structure-activity relationships that may be translatable to the development of novel this compound derivatives.
Antibacterial Activity of Bakuchiol Analogs
A study on synthetic ester and ether derivatives of Bakuchiol demonstrated their potential as antibacterial agents. The ester derivatives, in particular, showed significant bactericidal activity against Gram-positive bacteria like Staphylococcus aureus and Streptococcus agalactiae.
| Compound | Modification | Target Bacteria | Activity (MIC in µg/mL) |
| Bakuchiol | - | S. aureus | >320 |
| Analog 4 | Acetyl ester | S. aureus | 320 |
| Analog 5 | Propionyl ester | S. aureus | 320 |
| Analog 6 | Pivaloyl ester | P. aeruginosa | 320 |
MIC (Minimum Inhibitory Concentration) is the lowest concentration of a substance that prevents visible growth of a bacterium.
Experimental Protocols
Induction of Atopic Dermatitis-like Skin Inflammation in Mice
-
Animals: Female BALB/c mice are used for this model.
-
Sensitization: A 1% solution of 2,4-dinitrochlorobenzene (DNCB) in an acetone and olive oil mixture (4:1) is applied to the shaved abdomen and paws of the mice.
-
Challenge: One week after sensitization, a 0.2% DNCB solution is repeatedly applied to the ears of the mice three times a week for three weeks to induce an AD-like inflammatory response. Dermatophagoides farinae (house dust mite) extract (DFE) is also applied to the ears.
-
Treatment: this compound or a vehicle control is administered intragastrically daily for the last two weeks of the challenge period.
-
Assessment: Ear thickness is measured with a caliper. Skin lesions are scored for erythema, edema, and excoriation. Histological analysis is performed on ear tissue sections stained with hematoxylin and eosin (H&E) to assess epidermal and dermal thickness and with toluidine blue to identify mast cells. Eosinophil infiltration is quantified by immunohistochemistry.
Cell Culture and In Vitro Anti-inflammatory Assay
-
Cell Line: Human keratinocyte cell line (HaCaT) is commonly used.
-
Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
-
Stimulation: To induce an inflammatory response, cells are treated with a combination of tumor necrosis factor-alpha (TNF-α) and interferon-gamma (IFN-γ).
-
Treatment: Cells are pre-treated with varying concentrations of this compound for one hour before the addition of TNF-α and IFN-γ.
-
Analysis:
-
Cytokine and Chemokine Expression: The expression levels of genes for pro-inflammatory cytokines (e.g., IL-1β, IL-6) and chemokines (e.g., CXCL1, CCL17) are measured by quantitative real-time PCR (qRT-PCR).
-
Western Blot Analysis: Protein levels of key signaling molecules are assessed. To analyze the NF-κB pathway, the phosphorylation of IκBα and the nuclear translocation of p65 are measured. For the STAT-1 pathway, the phosphorylation of STAT-1 is determined.
-
Conclusion
This compound demonstrates significant anti-inflammatory properties through the dual inhibition of the NF-κB and STAT-1 signaling pathways. While the exploration of its synthetic analogs is still in its nascent stages, the extensive research on the related compound, Bakuchiol, provides a strong foundation and valuable structure-activity relationship insights for the future design and synthesis of novel this compound derivatives. The development of such analogs could lead to new therapeutic agents with enhanced potency, selectivity, and pharmacokinetic profiles for the treatment of inflammatory skin disorders and other inflammatory conditions. Further head-to-head comparative studies of this compound and its future synthetic analogs are warranted to fully elucidate their therapeutic potential.
References
Navigating the Clinical Trial Landscape for Bakuchicin: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, the design of a clinical trial is paramount to validating the therapeutic potential of a novel compound. This guide provides a comprehensive comparison of clinical trial design considerations for bakuchicin, a promising natural compound, with established alternatives like retinoids, supported by experimental data and detailed protocols.
This compound, and its more extensively studied analog bakuchiol, have garnered significant attention in dermatology for their potential anti-aging and anti-acne properties, often positioned as a gentler alternative to retinoids. This guide delves into the nuances of designing robust clinical trials for topical this compound formulations, drawing insights from existing studies on bakuchiol and comparing them with the established paradigms for retinoid clinical trials.
Comparison of Clinical Trial Designs: Bakuchiol vs. Retinoids
The design of a clinical trial for a topical dermatological agent is contingent on the indication, the mechanism of action of the investigational product, and the desired claims. Below is a comparative summary of typical clinical trial designs for bakuchiol (as a proxy for this compound) and retinoids for the primary indications of photoaging and acne vulgaris.
For Photoaging
| Trial Design Parameter | Bakuchiol (based on existing studies) | Retinoids (Established Standard) | Key Considerations & Rationale |
| Study Design | Randomized, double-blind, active-controlled (retinol) or vehicle-controlled.[1][2] | Randomized, double-blind, vehicle-controlled, or dose-ranging.[3][4] | Double-blinding is crucial to minimize bias in subjective assessments of skin aging. An active comparator like retinol provides a benchmark for efficacy. |
| Patient Population | Adults (typically 40-65 years) with mild to moderate photodamage (e.g., Fitzpatrick skin types I-IV).[1] | Adults with mild to severe photoaging. Specific inclusion criteria based on wrinkle severity and hyperpigmentation.[3][4] | A well-defined patient population with visible signs of photoaging is essential to detect treatment effects. |
| Intervention | 0.5% bakuchiol cream applied twice daily.[1] | 0.025% - 0.1% tretinoin cream or 0.1% - 1.0% retinol cream applied once daily (usually at night).[3][4] | The concentration and frequency of application are key variables. Bakuchiol's tolerability may allow for twice-daily application. |
| Duration | 12 weeks with assessments at baseline, week 4, 8, and 12.[1] | Typically 24 to 48 weeks, with some studies extending to 52 weeks for long-term efficacy and safety.[4] | Longer duration for retinoid trials reflects their mechanism of action, which involves cellular turnover and collagen remodeling. |
| Primary Endpoints | Change from baseline in fine lines and wrinkles, pigmentation, elasticity, and firmness.[1] | Mean change from baseline in a global photodamage score and fine/coarse wrinkling.[3][4] | Endpoints should be quantifiable and clinically relevant. |
| Secondary Endpoints | Investigator's Global Assessment (IGA), patient-reported outcomes (tolerability, satisfaction), instrumental assessments (e.g., profilometry, cutometry).[1][5] | Improvement in mottled hyperpigmentation, tactile roughness, and overall skin appearance. Histological changes (collagen deposition).[4] | A combination of clinical, instrumental, and patient-reported outcomes provides a comprehensive assessment. |
| Safety Assessments | Evaluation of erythema, scaling, burning, stinging, and itching.[1][5] | Assessment of retinoid dermatitis (erythema, peeling, dryness, burning).[3][4] | Tolerability is a key differentiator for bakuchiol, so detailed safety assessments are crucial. |
For Acne Vulgaris
| Trial Design Parameter | Bakuchiol (based on existing studies) | Retinoids (Established Standard) | Key Considerations & Rationale |
| Study Design | Open-label, single-arm pilot study or randomized, controlled trial.[6][7][8] | Randomized, double-blind, vehicle-controlled, or active-controlled (e.g., another retinoid or benzoyl peroxide).[9][10][11] | For a novel compound, an initial pilot study can inform the design of a larger, controlled trial. |
| Patient Population | Adolescents and young adults (typically 12-30 years) with mild to moderate inflammatory and/or non-inflammatory acne.[6][7][8] | Patients aged 12 years and older with a defined number of inflammatory and non-inflammatory lesions.[9][10][11] | Clear inclusion criteria based on lesion counts and severity are essential for a homogenous study population. |
| Intervention | 0.5% bakuchiol cream applied twice daily.[6][7][8] | Tretinoin (0.025%-0.1%), adapalene (0.1%-0.3%), or tazarotene (0.05%-0.1%) applied once daily.[9][10][11] | The choice of retinoid and its concentration depends on the severity of acne and the target population. |
| Duration | 12 weeks with assessments at baseline and regular intervals (e.g., weeks 2, 4, 8, 12).[6][7][8] | 12 weeks is a standard duration for acne clinical trials to observe significant changes in lesion counts.[9][10][11] | Consistent follow-up is necessary to track the progression of treatment effects. |
| Primary Endpoints | Mean percent change from baseline in inflammatory and non-inflammatory lesion counts.[6][8] | Absolute or percent reduction in inflammatory and non-inflammatory lesion counts from baseline.[9][10][11] | These are the standard efficacy endpoints accepted by regulatory agencies. |
| Secondary Endpoints | Investigator's Global Assessment (IGA) of acne severity, improvement in post-inflammatory hyperpigmentation (PIH), patient-reported outcomes.[6][8] | Proportion of subjects with a certain level of improvement on the IGA scale, safety and tolerability assessments.[9][10][11] | PIH is a significant concern in acne, especially in patients with skin of color, making it an important secondary endpoint. |
| Safety Assessments | Assessment of local tolerability (erythema, dryness, peeling, itching).[6][8] | Evaluation of local skin reactions, such as erythema, scaling, and burning.[9][10][11] | Monitoring for adverse events is critical to establish the safety profile of the investigational product. |
Experimental Protocols: Key Methodologies
Detailed and standardized protocols are the bedrock of reproducible and reliable clinical trial data. Below are examples of methodologies for key experiments cited in bakuchiol and retinoid clinical trials.
Protocol for a Randomized, Double-Blind, Active-Controlled Study of Topical Bakuchiol for Photoaging (Adapted from Dhaliwal et al., 2019)[1][3]
-
Subject Recruitment and Screening:
-
Inclusion criteria: Healthy adults aged 40-65 with mild to moderate facial photoaging, Fitzpatrick skin types I-IV.
-
Exclusion criteria: Pregnancy, breastfeeding, history of facial cosmetic procedures in the last 6 months, use of topical or systemic retinoids in the last 3 months, known allergy to study ingredients.
-
Informed consent is obtained from all participants.
-
-
Randomization and Blinding:
-
Subjects are randomly assigned to one of two treatment groups: 0.5% bakuchiol cream or 0.5% retinol cream.
-
Both subjects and investigators are blinded to the treatment allocation. The products are packaged in identical, unlabeled containers.
-
-
Treatment Regimen:
-
Bakuchiol group: Apply a pea-sized amount of the cream to the entire face twice daily (morning and evening).
-
Retinol group: Apply a pea-sized amount of the cream to the entire face once daily in the evening.
-
All subjects are provided with a gentle cleanser and a broad-spectrum sunscreen (SPF 30 or higher) to use throughout the study.
-
-
Efficacy Assessments (at Baseline, Weeks 4, 8, and 12):
-
Clinical Photography: Standardized digital photographs of the face are taken using a high-resolution imaging system.
-
Expert Grader Assessment: A blinded dermatologist assesses changes in fine lines, wrinkles, pigmentation, elasticity, and firmness using a validated visual analog scale.
-
Instrumental Analysis:
-
Profilometry: Silicone replicas of the periorbital (crow's feet) area are taken to quantify wrinkle depth and roughness.
-
Cutometry: A device is used to measure skin elasticity and firmness.
-
-
Investigator's Global Assessment (IGA): The investigator provides an overall assessment of improvement on a standardized scale.
-
-
Safety and Tolerability Assessments (at each visit):
-
Subjects are asked to report any adverse events, including erythema, scaling, burning, stinging, and itching.
-
A dermatologist performs a clinical assessment of skin tolerability.
-
-
Data Analysis:
-
Statistical analysis is performed to compare the changes from baseline in efficacy and safety parameters between the two groups.
-
Signaling Pathways and Experimental Workflows
Understanding the molecular mechanisms of this compound is crucial for designing targeted clinical trials and interpreting their results. Bakuchiol, as a functional analog of retinol, modulates gene expression and influences key signaling pathways involved in skin health.
Bakuchiol's Proposed Mechanism of Action in Skin
The following diagram illustrates the key signaling pathways influenced by bakuchiol, leading to its anti-aging and anti-acne effects.
Caption: Proposed mechanism of action of bakuchiol in the skin.
Typical Clinical Trial Workflow
The following diagram outlines the typical workflow of a randomized controlled clinical trial for a topical dermatological product like this compound.
References
- 1. Multidirectional activity of bakuchiol against cellular mechanisms of facial ageing ‐ Experimental evidence for a holistic treatment approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A comprehensive review of topical bakuchiol for the treatment of photoaging: Retinol use may be limited by cutaneous side effects and concerns of teratogenicity. Bakuchiol may be a promising natural alternative to topical retinol in terms of efficacy and safety. | Journal of Integrative Dermatology [jintegrativederm.org]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. karger.com [karger.com]
- 5. Prospective, randomized, double-blind assessment of topical bakuchiol and retinol for facial photoageing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Clinical Study Evaluating the Efficacy of Topical Bakuchiol (UP256) Cream on Facial Acne - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ISRCTN [isrctn.com]
- 8. researchgate.net [researchgate.net]
- 9. jcadonline.com [jcadonline.com]
- 10. Clinical Trial to Compare Oral Isotretinoin to Standard of Care in Moderate Acne Skin of Color Patients [ctv.veeva.com]
- 11. To Evaluate the Therapeutic Equivalence and Safety of TRETINOIN CREAM, 0.1% and RLD in the Treatment of Acne Vulgaris | MedPath [trial.medpath.com]
A Comparative Guide to Analytical Methods for Bakuchicin Quantification
For researchers, scientists, and drug development professionals, the accurate quantification of Bakuchicin, a furanocoumarin from Psoralea corylifolia, is crucial for pharmacokinetic studies, quality control of herbal formulations, and various pharmacological investigations. This guide provides a detailed comparison of the most common analytical methods employed for this compound quantification, supported by experimental data and protocols.
Comparison of Quantitative Parameters
The selection of an appropriate analytical method depends on factors such as sensitivity, sample matrix, and the required throughput. Below is a summary of the performance of High-Performance Liquid Chromatography (HPLC), High-Performance Thin-Layer Chromatography (HPTLC), and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) for this compound quantification.
| Parameter | HPLC | HPTLC | LC-MS/MS |
| Linearity Range | 50 - 200 µg/mL[1] | 30 - 130 ng/spot[2] | 20 - 1000 ng/mL[3][4] |
| Correlation Coefficient (r²) | >0.99[1] | 0.998[2] | 0.996[3][4] |
| Limit of Detection (LOD) | Not Reported | 20 ng/spot[2] | Not Reported |
| Limit of Quantification (LOQ) | Not Reported | 30 ng/spot[2] | 20 ng/mL[3][4] |
| Typical Retention Time (Rt) / Rf | Not specified for this compound alone | Rf = 0.48[2] | 4.5 min[3][4] |
| Primary Application | Simultaneous estimation with other compounds[1] | Quality control of plant extracts and formulations[2] | Pharmacokinetic studies in plasma[3][4] |
Experimental Protocols
Detailed methodologies for each of the compared analytical techniques are provided below. These protocols are based on published research and offer a starting point for method development and validation.
High-Performance Liquid Chromatography (HPLC)
This method is suitable for the simultaneous quantification of this compound along with other active compounds in Psoralea corylifolia.
-
Sample Preparation : 2 grams of powdered seeds from Psoralea corylifolia are extracted with 75 mL of methanol on a boiling water bath for 10-15 minutes. The extract is then filtered, and the process is repeated three more times. The combined methanolic extracts are concentrated to a final volume of 100 mL.[1]
-
Chromatographic Conditions :
High-Performance Thin-Layer Chromatography (HPTLC)
HPTLC offers a simple and robust method for the quantification of this compound in herbal extracts and formulations.
-
Sample Preparation : A standard stock solution of this compound (1000 µg/mL) is prepared in methanol. Working solutions are prepared by diluting the stock solution to achieve a concentration range of 20 - 130 µg/mL.[2] For plant material, 500 mg of powdered material is extracted with 25 mL of methanol by ultrasonication for 45 minutes, repeated four times. The combined extracts are concentrated and diluted to 10 mL with methanol.[2]
-
Chromatographic Conditions :
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a highly sensitive and specific method, ideal for quantifying low concentrations of this compound in complex biological matrices like plasma.
-
Sample Preparation : A simple solid-phase extraction procedure is employed for plasma samples[3].
-
Chromatographic Conditions :
-
Mass Spectrometry Conditions :
Visualized Experimental Workflows
The following diagrams illustrate the general workflows for each analytical method.
References
Safety Operating Guide
Prudent Disposal of Bakuchicin: A Guide for Laboratory Professionals
Disclaimer: A specific Safety Data Sheet (SDS) for Bakuchicin could not be located through available resources. The following disposal procedures are based on general best practices for chemical waste management, information on the related compound Bakuchiol, and the known properties of furanocoumarins. These guidelines are intended to provide essential safety and logistical information but are not a substitute for a substance-specific SDS or the directives of your institution's Environmental Health and Safety (EHS) department. Always consult your institution's EHS office and the chemical supplier for definitive disposal instructions.
Researchers and drug development professionals handling this compound must navigate its disposal with a comprehensive understanding of its potential hazards. As a furanocoumarin derived from Psoralea corylifolia, this compound requires careful management to ensure personnel safety and environmental protection. This guide provides a procedural framework for its proper disposal in a laboratory setting.
I. Chemical and Physical Properties
A clear understanding of a compound's properties is fundamental to its safe handling and disposal. The known properties of this compound are summarized below.
| Property | Value |
| Molecular Formula | C₁₁H₆O₃ |
| Molecular Weight | 186.16 g/mol |
| Class | Furanocoumarin |
| Appearance | Data not available (likely solid) |
| Solubility | Data not available |
II. Hazard Assessment and Personal Protective Equipment (PPE)
While a specific hazard profile for this compound is not available, compounds from Psoralea corylifolia are known to have potential toxicological effects, including phototoxicity and hepatotoxicity. Therefore, a cautious approach is warranted.
Recommended PPE:
-
Eye Protection: Wear tightly fitting safety goggles or a face shield.
-
Hand Protection: Use chemical-impermeable gloves (e.g., nitrile).
-
Body Protection: Wear a lab coat, long pants, and closed-toe shoes.
-
Respiratory Protection: If handling as a powder or creating aerosols, use a respirator with an appropriate cartridge.
III. Step-by-Step Disposal Protocol
The primary principle for the disposal of this compound is to treat it as hazardous chemical waste. Under no circumstances should this compound or its containers be disposed of in the regular trash or down the drain.
Step 1: Waste Segregation and Collection
-
Solid Waste: Collect pure this compound, contaminated lab supplies (e.g., weigh boats, contaminated gloves, pipette tips), and any spill cleanup materials in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste: Collect solutions containing this compound in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with other solvent waste streams unless explicitly permitted by your EHS office.
-
Empty Containers: The original container of this compound must be managed as hazardous waste. It should be triple-rinsed with a suitable solvent (e.g., ethanol or methanol). The rinsate must be collected and disposed of as hazardous liquid waste.
Step 2: Labeling of Waste Containers
-
All waste containers must be clearly labeled with the words "Hazardous Waste."
-
The label must include the full chemical name ("this compound") and a clear indication of its contents (e.g., "Solid this compound Waste," "Aqueous this compound Solution").
-
Indicate the approximate concentration and quantity of the waste.
Step 3: Storage of Chemical Waste
-
Store waste containers in a designated, secure satellite accumulation area within the laboratory.
-
Ensure containers are kept closed except when adding waste.
-
Store away from incompatible materials, such as strong oxidizing agents, acids, and bases.
Step 4: Arranging for Disposal
-
Contact your institution's EHS department to schedule a pickup for the hazardous waste.
-
Follow all institutional procedures for waste manifest and pickup.
IV. Spill Management Protocol
In the event of a this compound spill, immediate and appropriate action is critical to prevent exposure and environmental contamination.
-
Evacuate and Secure the Area: Alert personnel in the immediate vicinity and restrict access to the spill area.
-
Don Appropriate PPE: Before attempting to clean the spill, ensure you are wearing the recommended personal protective equipment.
-
Contain the Spill:
-
For solid spills: Gently cover the spill with an absorbent material to prevent the powder from becoming airborne.
-
For liquid spills: Surround the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial spill pillows).
-
-
Clean the Spill:
-
Carefully sweep or scoop the contained material into a designated hazardous waste container.
-
Use a wet paper towel to decontaminate the area, wiping from the outside of the spill inward.
-
-
Dispose of Cleanup Materials: All materials used for spill cleanup must be placed in the hazardous waste container.
-
Report the Spill: Report the incident to your laboratory supervisor and EHS office in accordance with institutional policy.
V. Logical Workflow for Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound, emphasizing the importance of institutional consultation.
Caption: Workflow for the safe disposal of this compound.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
